Macranthoside A
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |
InChI Key |
AMXYFWUYMQOLRN-BHGPNLNISA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonyms |
kalopanax saponin H kalopanaxsaponin H |
Origin of Product |
United States |
Foundational & Exploratory
Macranthoside A: A Technical Overview of its Chemical Structure and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macranthoside A, a triterpenoid glycoside identified from Lonicera macranthoides, has emerged as a compound of interest due to its reported biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, and known biological properties. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this document aims to consolidate the existing information and provide a framework for future research and drug development endeavors.
Chemical Structure and Properties
This compound is classified as a triterpenoid glycoside. The core of its structure is a triterpene aglycone, which is attached to one or more sugar moieties.
Chemical Formula: C47H76O17
CAS Number: 128730-82-5
Structure:
The detailed chemical structure of this compound consists of a complex polycyclic triterpene core linked to a carbohydrate chain.
(A 2D chemical structure diagram of this compound would be inserted here if available in a compatible format.)
Biological Activities
Antimicrobial Activity
This compound is described as having antimicrobial activity.[3] Triterpenoid glycosides, as a class, are known to exhibit antimicrobial properties against various pathogens.[4] The flower buds of Lonicera macranthoides, the source of this compound, have demonstrated antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[5][6]
Quantitative Antimicrobial Data:
A comprehensive search of available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of microbial strains. The following table is provided as a template for future studies to populate.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Data not available | |
| Escherichia coli | ATCC 25922 | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | |
| Candida albicans | ATCC 90028 | Data not available |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented. Below are generalized protocols that can serve as a foundation for such investigations.
Isolation and Purification of this compound
A general procedure for the isolation of triterpenoid glycosides from plant material is outlined below.
Workflow for Isolation and Purification:
Figure 1. A generalized workflow for the isolation of this compound.
Protocol:
-
Plant Material Collection and Preparation: Collect fresh flower buds of Lonicera macranthoides. Dry the plant material in a shaded, well-ventilated area and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent, such as 95% ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. Repeat the extraction process multiple times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: Subject the ethyl acetate or n-butanol fraction, which is likely to contain triterpenoid glycosides, to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the fractions.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standard broth microdilution methods.
Workflow for Antimicrobial Susceptibility Testing:
Figure 2. A standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the this compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. While studies on the related compound, Macranthoside B, have implicated the PI3K/Akt signaling pathway in its anticancer activity, it is unknown if this compound shares a similar mechanism for its reported activities. Further research is required to identify the molecular targets and signaling cascades modulated by this compound.
Proposed Area for Future Investigation:
Figure 3. A hypothetical model for investigating the antimicrobial mechanism of this compound.
Conclusion and Future Directions
This compound is a triterpenoid glycoside with reported antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities. While its chemical structure has been identified, there is a significant gap in the scientific literature regarding its quantitative biological data, detailed experimental protocols for its specific activities, and its mechanism of action at the molecular level.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its antimicrobial and other biological effects.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models of infection and inflammation.
A more in-depth understanding of the pharmacology of this compound will be crucial for unlocking its potential as a lead compound for the development of new therapeutic agents.
References
- 1. molnova.cn [molnova.cn]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. abmole.com [abmole.com]
- 4. [Antimicrobial action spectrum of triterpene and steroid glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lonicerae Japonicae Flos and Lonicerae Flos: A Systematic Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
Macranthoside A: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macranthoside A, a triterpenoid saponin, stands as a significant bioactive compound isolated from the flower buds of Lonicera macranthoides. First identified in 1993, this natural product has garnered attention for its potential therapeutic applications. This document provides a comprehensive overview of the discovery, origin, and biological properties of this compound, including detailed experimental protocols, quantitative data on its activity, and an exploration of its mechanistic pathways. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound was first reported in 1993 by Mao et al. as a prosapogenin of a novel saponin, macranthoidin A, isolated from the flowers of the plant Lonicera macranthoides Hand.-Mazz.[1]. This plant, a member of the Caprifoliaceae family, is a traditional Chinese medicine and serves as a primary source of this class of compounds. The initial structural elucidation of this compound was accomplished through a combination of chemical methods and spectral analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)[1].
Subsequent research has confirmed that Lonicera macranthoides is particularly rich in hederagenin-based saponins, with this compound being a notable constituent. The concentration of these saponins in L. macranthoides is significantly higher than in the related species, Lonicera japonica.
Physicochemical Properties
The elucidated structure of this compound is 3-O-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl 3 beta, 23-dihydroxyl-olean-12-en-28-olic acid[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C47H76O17 | [1] |
| Molecular Weight | 913.10 g/mol | |
| Class | Triterpenoid Saponin | [1] |
| Aglycone | Hederagenin | |
| Sugar Moiety | Glucose, Rhamnose, Arabinose | [1] |
| Source | Lonicera macranthoides | [1] |
Experimental Protocols
General Isolation and Purification of Saponins from Lonicera macranthoides**
The following protocol is a generalized procedure for the extraction and isolation of saponins, including this compound, from plant material. It is based on established methods for saponin extraction.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the flower buds of Lonicera macranthoides and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70-95% ethanol at room temperature for 24-48 hours, with occasional agitation. Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Purification
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
-
Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel or macroporous resin column. Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. A common mobile phase consists of a gradient of acetonitrile and water.
Structural Elucidation
The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C-NMR: To identify the number and types of carbon atoms.
-
2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons and the sequence of the sugar units.
-
Bioactivity Assays
3.3.1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
3.3.2. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Quantitative Data
Currently, specific quantitative data for the biological activities of pure this compound is limited in publicly available literature. The following table provides a template for how such data should be presented once available. For context, data on the related compound, Macranthoside B, and general saponin extracts are included.
Table 2: Biological Activity of this compound and Related Compounds
| Compound/Extract | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| This compound | Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | Data Not Available | |
| This compound | Antimicrobial | Broth Microdilution | Staphylococcus aureus | Data Not Available | |
| This compound | Antimicrobial | Broth Microdilution | Escherichia coli | Data Not Available | |
| Macranthoside B | Anticancer | Cell Proliferation | A2780 (Ovarian) | 10-20 µM | [2] |
| Macranthoside B | Anticancer | Cell Proliferation | HeLa (Cervical) | Not Specified | [3] |
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of related saponins and general anti-inflammatory pathways provide a likely framework for its action. The closely related compound, Macranthoside B, has been shown to induce apoptosis in cancer cells through the inhibition of the PDK1/Akt signaling pathway and by promoting oxidative stress.
Many natural products with anti-inflammatory properties exert their effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may also inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Visualizations
Experimental Workflows
Caption: General workflow for the isolation, bioactivity screening, and mechanism of action studies of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound, originating from Lonicera macranthoides, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial therapies. While its discovery and structure are well-established, there is a clear need for further research to fully elucidate its pharmacological profile. Future studies should focus on:
-
Detailed Pharmacological Screening: Comprehensive evaluation of the anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities of purified this compound.
-
Quantitative Analysis: Determination of precise IC50 and MIC values against a broad range of cell lines and microbial strains.
-
Mechanistic Studies: In-depth investigation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.
This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound.
References
Macranthoside A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation and characterization, and an examination of its biological activities, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and pharmacology.
Natural Sources and Plant Origin of this compound
This compound has been primarily isolated from the flower buds of Lonicera macranthoides Hand.-Mazz., a species belonging to the Caprifoliaceae family.[1][2] This plant is a significant source of various bioactive triterpenoid saponins, including the closely related Macranthoside B.[3]
While Lonicera macranthoides stands as the most well-documented source, literature also suggests the presence of this compound in other plant species, including Citrus australasica (finger lime) from the Rutaceae family and plants within the Salicaceae family.[4] However, the concentration and prevalence in these alternative sources require further investigation to be considered as viable primary sources for extraction.
Quantitative Analysis of this compound and Related Saponins
Quantitative analysis of the saponin content in Lonicera macranthoides has revealed significant concentrations of hederagenin-based saponins in the flower buds. While specific yields for this compound can vary, studies have provided valuable data on the total saponin content.
| Plant Source | Plant Part | Compound Class | Concentration (mg/g dry weight) | Reference |
| Lonicera macranthoides | Flower Buds | Hederagenin-based saponins | ~86.01 | [5] |
Experimental Protocols: Isolation and Characterization of this compound
The following is a generalized experimental protocol for the isolation and purification of this compound from the flower buds of Lonicera macranthoides, based on common methodologies described in the scientific literature.
Extraction and Preliminary Fractionation
-
Drying and Pulverization : Air-dry the flower buds of Lonicera macranthoides and grind them into a fine powder.
-
Solvent Extraction : Extract the powdered plant material with 90% ethanol at room temperature with continuous stirring for 24-48 hours. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning : Suspend the crude extract in water and partition it successively with petroleum ether and ethyl acetate. The saponins will predominantly be in the ethyl acetate fraction.
Chromatographic Purification
-
Column Chromatography : Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elution Gradient : Elute the column with a gradient of chloroform-methanol-water in increasing polarity.
-
Fraction Collection and Analysis : Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v). Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.
-
Further Purification : Pool the fractions containing this compound and subject them to further purification using repeated column chromatography on silica gel or Sephadex LH-20, and potentially High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Characterization
The structure of the isolated this compound is typically elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) : 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the aglycone and sugar moieties and their linkages.
-
Infrared (IR) Spectroscopy : To identify functional groups.
The following diagram illustrates a typical workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, research on the closely related saponin, Macranthoside B, provides significant insights into the potential mechanisms of action for this class of compounds. Macranthoside B has been shown to induce apoptosis in cancer cells through a mitochondrion-mediated pathway.[3] This pathway involves the regulation of key apoptotic proteins.
The proposed signaling pathway for the induction of apoptosis by triterpenoid saponins like Macranthoside B is depicted below. It is hypothesized that this compound may exert similar effects.
This pathway highlights the potential of this compound as a modulator of apoptosis, a critical process in cancer research and drug development. The mechanism involves the inhibition of the anti-apoptotic protein Bcl-2 and the activation of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[3]
Conclusion
This compound is a promising natural product with significant potential for further research and development. Its primary source, Lonicera macranthoides, offers a reliable supply for extraction and study. The established protocols for its isolation and characterization provide a solid foundation for future investigations into its pharmacological properties. The elucidation of its potential role in modulating apoptotic signaling pathways opens up avenues for its exploration as a therapeutic agent, particularly in the context of oncology. This technical guide serves as a comprehensive resource to facilitate and encourage further scientific inquiry into this fascinating molecule.
References
- 1. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Macranthoside A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. As a prosapogenin of Macranthoidin A, its structural elucidation has paved the way for further investigation into its physicochemical characteristics and biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its physical and chemical properties, experimental protocols for its study, and its interactions with key cellular signaling pathways.
Physical and Chemical Properties
This compound is structurally defined as 3-O-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl 3 beta, 23-dihydroxyl-olean-12-en-28-olic acid[1]. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₆O₁₇ | [2] |
| Molecular Weight | 913.10 g/mol | |
| CAS Number | 128730-82-5 | [2] |
| Melting Point | Not available | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Storage | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to be complex, exhibiting a multitude of signals corresponding to the oleanane-type triterpenoid core and the three sugar moieties. Key signals would include those for anomeric protons of the sugar units, olefinic protons of the triterpenoid backbone, and numerous overlapping signals from the steroidal and sugar ring protons.
-
¹³C-NMR: The carbon NMR spectrum would similarly display a large number of signals. Diagnostic peaks would include those for the carboxylic acid carbon, the olefinic carbons of the C-12 double bond, anomeric carbons of the sugar residues, and a variety of signals for the carbons of the triterpenoid skeleton and the sugar units.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups:
-
A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups.
-
Absorption bands in the region of 2900 cm⁻¹ due to C-H stretching vibrations of the alkyl groups.
-
A strong absorption band around 1700 cm⁻¹ attributed to the C=O stretching vibration of the carboxylic acid group.
-
Absorption bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and other skeletal vibrations.
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound would be crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. Under electrospray ionization (ESI), the molecule would likely form a pseudomolecular ion [M-H]⁻ or [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the sequential loss of the sugar moieties, providing information about the glycosidic linkages and the structure of the aglycone.
Experimental Protocols
Isolation and Purification
This compound is obtained as a prosapogenin from Macranthoidin A, which is isolated from the flowers of Lonicera macranthoides[1]. A general workflow for its isolation is as follows:
Biological Activity Assays
Based on the activities of structurally related compounds, this compound is a candidate for anti-inflammatory and neuroprotective studies. The following are generalized protocols for assessing these activities.
Anti-Inflammatory Activity in RAW 264.7 Macrophages:
Neuroprotective Effect in HT22 Hippocampal Neuronal Cells:
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for this compound is limited, studies on related triterpenoid saponins suggest potential involvement in key signaling pathways that regulate inflammation and neuronal survival.
Anti-Inflammatory Effects and the NF-κB Pathway
Many triterpenoid saponins exhibit anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes.
Neuroprotective Effects and MAPK/PI3K-Akt Pathways
The neuroprotective potential of similar compounds often involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. This compound might protect neuronal cells by reducing the phosphorylation of pro-apoptotic MAPKs (p38, JNK) and activating the pro-survival PI3K/Akt pathway.
Conclusion
This compound presents a promising scaffold for further investigation in drug discovery and development. While its fundamental physicochemical properties and detailed spectral characteristics require more in-depth exploration, the available information, combined with data from related compounds, suggests a strong potential for anti-inflammatory and neuroprotective activities. The experimental protocols and hypothesized signaling pathway interactions outlined in this guide provide a framework for future research aimed at fully elucidating the therapeutic potential of this compound. Further studies are warranted to isolate and characterize this compound fully and to validate its biological activities in relevant preclinical models.
References
Macranthoside A literature review and historical data.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A is a triterpenoid glycoside saponin isolated from Lonicera macranthoides, a plant used in traditional Chinese medicine. As a member of the saponin family, this compound is of interest to the scientific community for its potential biological activities. This document provides a detailed overview of the available literature and historical data on this compound, with a focus on its chemical properties, and known biological context. Due to the limited specific research on this compound, data from its close structural analog, Macranthoside B, also isolated from the same plant, is included to provide a more comprehensive understanding of its potential. This inclusion will be clearly indicated throughout the document.
Chemical Structure and Properties
This compound is the prosapogenin of macranthoidin A. Its chemical structure has been elucidated as 3-O-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl 3 beta, 23-dihydroxyl-olean-12-en-28-olic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C47H76O18 | Calculated |
| Molecular Weight | 929.1 g/mol | Calculated |
| CAS Number | 128730-82-5 | |
| Class | Triterpene Glycoside | |
| Known Source | Lonicera macranthoides |
Biological Activities
Direct studies on the biological activities of this compound are limited. However, it is described as having anti-microbial activity. To provide a more substantive overview of its potential, the biological activities of the closely related compound, Macranthoside B, are summarized below.
Antimicrobial Activity
Anticancer Activity (Data from Macranthoside B)
Extensive research has been conducted on the anticancer properties of Macranthoside B. Studies have shown that it can inhibit the proliferation of various cancer cell lines and induce apoptosis.
Table 2: In Vitro Anticancer Activity of Macranthoside B
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |
| HeLa | Cervical Cancer | Approx. 10 | 24 | |
| MCF-7 | Breast Cancer | Approx. 15 | 24 | |
| U87 | Glioblastoma | Approx. 18 | 24 | |
| A549 | Lung Cancer | Approx. 20 | 24 | |
| HepG2 | Liver Cancer | Approx. 22 | 24 |
Note: The IC50 values are approximate as they were inferred from graphical representations in the cited literature.
Signaling Pathways
Direct evidence for the signaling pathways modulated by this compound is not currently available. However, the mechanism of action for Macranthoside B has been investigated, revealing its interaction with the PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway (Insights from Macranthoside B)
Macranthoside B has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. The inhibition of this pathway by Macranthoside B leads to downstream effects that promote programmed cell death.
Caption: PI3K/Akt signaling pathway inhibited by Macranthoside B.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available. However, general methods for the extraction of triterpenoid saponins from Lonicera macranthoides and the protocols used for assessing the anticancer activity of Macranthoside B can be adapted.
Isolation of Triterpenoid Saponins from Lonicera macranthoides
A general workflow for the isolation of triterpenoid saponins from plant material is outlined below.
The Biological Activity of Triterpenoid Saponins: A Focus on Macranthoside A
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Triterpenoid saponins are a diverse class of naturally occurring glycosides that have garnered significant attention in the scientific community for their wide range of pharmacological activities. Among these, Macranthoside A and its congeners have emerged as promising candidates for the development of novel therapeutics, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the biological activities of triterpenoid saponins, with a special focus on the available data for macranthosides. It details their anti-cancer and anti-inflammatory properties, elucidates the underlying molecular mechanisms, and provides comprehensive experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Triterpenoid Saponins
Triterpenoid saponins are complex molecules composed of a polycyclic triterpene aglycone (sapogenin) linked to one or more sugar chains.[1] Their amphipathic nature, conferred by the hydrophobic sapogenin and hydrophilic sugar moieties, is responsible for their characteristic detergent-like properties and contributes to their diverse biological effects.[1] These compounds are widely distributed in the plant kingdom and have been shown to possess a remarkable spectrum of bioactivities, including anti-cancer, anti-inflammatory, immunomodulatory, and antiviral effects.[2][3]
Anti-Cancer Activity of Triterpenoid Saponins
The anti-cancer properties of triterpenoid saponins are a major area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in preclinical models.[4] The anti-tumor effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[5]
Induction of Apoptosis
A key mechanism by which triterpenoid saponins exert their anti-cancer effects is through the induction of apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.
One of the critical pathways implicated is the PDK1/Akt signaling pathway . Akt, a serine/threonine kinase, is a central node in cell survival signaling. Its activation promotes cell survival and inhibits apoptosis. Studies on Macranthoside B, a hederagenin saponin structurally similar to this compound, have shown that it can induce apoptosis in human cervical adenocarcinoma (HeLa) cells by increasing oxidative stress and inhibiting the phosphorylation of Akt and its upstream activator, PDK1.[6] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the mitochondrial apoptotic cascade.[6]
dot
Caption: PDK1/Akt Signaling Pathway and this compound Intervention.
Quantitative Data on Cytotoxicity
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Macranthoside B | HeLa (Cervical Cancer) | Not specified, but effective | [6] |
| Triterpenoid Saponin (from Pulsatilla koreana) | Various Cancer Cell Lines | ~10 | [5] |
| Oleanolic Acid Derivative (OADP) | RAW 264.7 (Macrophage) | 1.72 ± 0.10 µg/mL | [7] |
| Curcumin | RAW 264.7 (Macrophage) | 18 | [8] |
Note: The provided IC50 values are for illustrative purposes and are derived from studies on various triterpenoid saponins and related compounds. Further research is required to determine the specific cytotoxic profile of this compound.
Anti-inflammatory Activity of Triterpenoid Saponins
Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoid saponins have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]
Several triterpenoid saponins have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4][11] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO).[7]
dot
Caption: NF-κB Signaling Pathway and this compound Intervention.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of triterpenoid saponins can be assessed by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Extract | Assay | IC50 | Reference |
| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (RAW 264.7 cells) | 0.95 ± 0.01 µg/mL (at 72h) | [7] |
| Triterpenoid Saponins (from Polygonum multiflorum) | NO Production Inhibition (RAW 264.7 cells) | 7.6 - 49.3 µM | [12] |
Note: The provided IC50 values are for illustrative purposes and are derived from studies on various triterpenoid saponins. Further research is required to determine the specific anti-inflammatory profile of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of triterpenoid saponins.
MTT Assay for Cell Viability and Cytotoxicity
dot
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the triterpenoid saponin in culture medium. Replace the medium in the wells with 100 µL of the saponin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the triterpenoid saponin at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Triterpenoid saponins, including this compound and its analogs, represent a rich source of bioactive compounds with significant potential for the development of novel anti-cancer and anti-inflammatory therapies. Their ability to modulate critical signaling pathways such as the PDK1/Akt and NF-κB pathways provides a strong rationale for their further investigation. While specific quantitative data for this compound is still emerging, the information available for related compounds underscores the therapeutic promise of this class of natural products. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of these fascinating molecules. Future research should focus on elucidating the precise molecular targets of this compound and conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy.
References
- 1. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenoid Saponin W3 from Anemone flaccida Suppresses Osteoclast Differentiation through Inhibiting Activation of MAPKs and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
Macranthoside A: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A, a triterpenoid glycoside also identified as Kalopanaxsaponin H, is a natural compound isolated from various plant species, including Lonicera macranthoides. As a member of the saponin family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the currently known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support further research and drug development endeavors.
Core Biological Activities
Current research indicates that this compound exhibits a range of biological effects, including antifungal, cytotoxic, and potential anti-inflammatory activities. The following sections detail the quantitative data associated with these activities and the methodologies employed in their investigation.
Table 1: Summary of Quantitative Biological Data for this compound
| Biological Activity | Target | Measurement | Value | Source |
| Antifungal Activity | Magnaporthe oryzae | IC50 | 2-5 µg/mL | [1] |
| Cytotoxic Activity | Human promyelocytic leukemia cells (HL-60) | IC50 | 7.8 µg/mL | [2] |
| Cytotoxic Activity | Mouse macrophage cells (J774) | IC50 | 0.07 µM | [2] |
| Anti-inflammatory | Interleukin-1β (IL-1β) Production | Correlation | Negative | [3] |
Detailed Experimental Methodologies and Signaling Pathways
Antifungal Activity
This compound has demonstrated notable antifungal properties against the rice blast fungus Magnaporthe oryzae.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound against Magnaporthe oryzae was determined to be in the range of 2-5 µg/mL[1].
Experimental Protocol: In Vitro Antifungal Bioassay
The antifungal activity of this compound was evaluated using a microtiter plate assay as described by Kim et al. (2018)[1].
-
Fungal Strain: Magnaporthe oryzae.
-
Culture Medium: Potato dextrose broth (PDB).
-
Assay Procedure:
-
A spore suspension of M. oryzae (1 × 10^5 spores/mL) was prepared in PDB.
-
This compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted to obtain a range of concentrations.
-
In a 96-well microtiter plate, 180 µL of the spore suspension was mixed with 20 µL of each this compound dilution. The final concentration of DMSO was maintained at 1% (v/v).
-
The plates were incubated at 25°C for 48 hours.
-
Fungal growth was assessed by measuring the absorbance at 600 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of this compound that inhibited fungal growth by 50% compared to the control (DMSO-treated).
-
References
- 1. Discovery of the possible mechanisms in kouyanqing granule for treatment of oral ulcers based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anti-inflammatory Ingredients in Chinese Herbal Formula Kouyanqing Granule based on Relevance Analysis between Chemical Characters and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic Composition and Antioxidant Activity of Plants Belonging to the Cephalaria (Caprifoliaceae) Genus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Cancer Mechanisms of Macranthoside B
Disclaimer: This document details the mechanism of action for Macranthoside B . Extensive literature searches did not yield significant research on the anti-cancer properties of a compound specifically named "Macranthoside A." It is possible that the user's interest lies in the bioactive saponins from Lonicera macranthoides, of which Macranthoside B is the primary subject of anti-cancer research.
Introduction
Macranthoside B is a triterpenoid saponin isolated from the traditional Chinese medicinal plant Lonicera macranthoides. Emerging research has identified it as a potent anti-neoplastic agent with a multi-faceted mechanism of action against various cancer cell types. This technical guide provides an in-depth overview of the molecular pathways targeted by Macranthoside B, supported by quantitative data and detailed experimental methodologies from key preclinical studies. The primary modes of action include the induction of oxidative stress-mediated apoptosis, modulation of critical cell survival pathways such as PI3K/Akt, and the initiation of distinct cell death programs like autophagy and ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Action in Cancer Cells
Macranthoside B exerts its anti-cancer effects through several interconnected mechanisms, ultimately leading to the inhibition of proliferation and induction of programmed cell death.
Induction of ROS-Mediated Apoptosis
A primary mechanism of Macranthoside B is the induction of overwhelming oxidative stress within cancer cells. This is achieved by increasing the intracellular levels of Reactive Oxygen Species (ROS) while simultaneously suppressing the cell's antioxidant defense systems.[1][2][3]
-
ROS Generation: Macranthoside B treatment leads to a significant accumulation of superoxide anions.[3]
-
Suppression of Antioxidants: The expression of key antioxidant enzymes, such as Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 1 (GPx1), is markedly downregulated.[2][4]
This redox imbalance triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by a loss of mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of the caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3.[1][3] Activated caspase-3 then cleaves key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[2][4]
Inhibition of the PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer.[2][4] Macranthoside B has been shown to effectively suppress this pathway. The accumulation of ROS induced by Macranthoside B leads to the dephosphorylation (inactivation) of key upstream and downstream components, including PDK1 and Akt itself.[2][4] This inhibition removes the pro-survival signals, making the cancer cells more susceptible to apoptosis. Furthermore, suppression of the PI3K/Akt pathway is linked to the downregulation of anti-apoptotic proteins like Bcl-xL and the oncogene UHRF1, further sensitizing cells to death.[1][4]
Induction of Autophagy and Ferroptosis
Beyond classical apoptosis, Macranthoside B triggers other forms of programmed cell death.
-
Autophagy: In human ovarian cancer cells, Macranthoside B induces cytotoxic autophagy, a process of cellular self-digestion.[1][4] This is mediated by the ROS/AMPK/mTOR signaling axis. ROS accumulation activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth.[1][4] mTOR inhibition initiates autophagy, evidenced by the increased formation of LC3-II, a key marker of autophagosomes.[4] Studies suggest this autophagic process is cytotoxic and may occur upstream of apoptosis.[1][4]
-
Ferroptosis: In adenocarcinoma of the esophagogastric junction (AEG), Macranthoside B induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[5] This is achieved through the inhibition of NRF2, a master regulator of antioxidant responses.[5] NRF2 inhibition leads to the stabilization of NCOA4, a cargo receptor that mediates the degradation of ferritin (ferritinophagy), the primary iron-storage protein.[5] This process releases large amounts of labile iron into the cell, which participates in Fenton reactions to generate excessive lipid ROS, leading to membrane damage and ferroptotic cell death.[5]
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of Macranthoside B have been quantified across multiple cancer cell lines.
Table 1: Cytotoxicity of Macranthoside B in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | Viability @ 40 µM (24h) | ~40.1% of control | [3] |
| MCF7 | Breast Cancer | IC50 (24h) | ~10-20 µM | [3][6] |
| U87 | Glioblastoma | IC50 (24h) | ~10-20 µM | [3][6] |
| A549 | Lung Cancer | IC50 (24h) | ~10-20 µM | [3][6] |
| HepG2 | Liver Cancer | IC50 (24h) | ~10-20 µM | [3][6] |
| A2780 | Ovarian Cancer | IC50 (48h) | ~10 µM | [4] |
| AEG Cell Lines | Adenocarcinoma of Esophagogastric Junction | IC50 (48h) | 9.5 - 12.7 µM |[5] |
Table 2: Molecular Effects of Macranthoside B Treatment
| Cancer Cell Line | Effect | Target Protein/Marker | Regulation | Reference |
|---|---|---|---|---|
| HeLa | Apoptosis Induction | Sub-G1 Population | Increased | [3] |
| HeLa | Apoptosis Induction | Cleaved Caspase-3 | Upregulated | [3] |
| HeLa | Apoptosis Induction | Cleaved PARP | Upregulated | [3] |
| HeLa | PI3K/Akt Inhibition | p-PDK1 / p-Akt | Downregulated | [3][4] |
| HeLa | Oxidative Stress | SOD2, GPx1 | Downregulated | [3][4] |
| A2780 | Autophagy Induction | LC3-II | Upregulated | [4] |
| A2780 | Autophagy Regulation | p-mTOR | Downregulated | [4] |
| AEG Cells | Ferroptosis Induction | NRF2 | Downregulated | [5] |
| AEG Cells | Ferroptosis Induction | Lipid ROS | Increased |[5] |
Key Experimental Protocols
The findings described in this guide are based on a range of standard molecular and cell biology techniques.
General Experimental Workflow
A generalized workflow for assessing the anti-cancer effects of Macranthoside B involves initial cell culture, treatment with the compound, and subsequent analysis through various assays to measure cell viability, death, and changes in protein expression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fb.cuni.cz [fb.cuni.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
Macranthoside A: A Technical Guide on its Putative Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A, a triterpenoid glycoside, has been identified as a constituent of plants within the Lonicera genus, notably Lonicera macrantha. While the broader class of triterpenoid saponins from Lonicera species has been investigated for various pharmacological activities, including antimicrobial effects, specific and detailed research into the antimicrobial properties of this compound is limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current understanding of the antimicrobial potential of this compound, contextualized within the known activities of related saponins from the Lonicera genus. It will also present generalized experimental protocols and potential mechanisms of action relevant to this class of compounds.
Antimicrobial Potential of Saponins from Lonicera Species
Saponins are a diverse group of secondary metabolites found in many plants, and they are known to exhibit a wide range of biological activities. Studies on extracts from various Lonicera species have demonstrated their potential as sources of antimicrobial agents. These extracts, rich in saponins and other phytochemicals, have shown inhibitory effects against various pathogens.
Quantitative Data on Antimicrobial Activity of Lonicera Saponins and Extracts
To provide a framework for understanding the potential efficacy of this compound, the following table summarizes available data on the antimicrobial activity of extracts and other saponins isolated from the Lonicera genus. It is important to note that these values are not specific to this compound.
| Plant/Compound Source | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Lonicera spp. Extracts | Various Bacteria & Fungi | Data Not Available | Data Not Available | Variable | General literature on Lonicera antimicrobial activity |
| Macranthoidin B (L. macrantha) | Not specified for antimicrobial | Not Available | Not Available | Not Available | Focus on anticancer activity |
Note: The table highlights the current gap in specific antimicrobial data for individual saponins from Lonicera macrantha.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, generalized methodologies for determining the antimicrobial activity of a purified natural product like this compound. These protocols are based on standard clinical laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Purified this compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a spectrophotometer.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% killing of the initial inoculum.
Visualization of Putative Mechanisms and Workflows
Proposed Mechanism of Saponin Antimicrobial Action
Triterpenoid saponins are generally believed to exert their antimicrobial effects primarily through interaction with and disruption of microbial cell membranes. The amphipathic nature of saponins allows them to intercalate into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell death.
Cytotoxicity of Macranthoside A Against Human Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A is a triterpenoid saponin isolated from the flower buds of Lonicera macranthoides. Triterpenoid saponins are a class of natural products known for their diverse pharmacological activities, including anticancer properties. This technical guide provides a comprehensive overview of the available scientific literature on the cytotoxicity of this compound against human cell lines. Due to the limited published data specifically on this compound, this guide also includes a detailed analysis of the closely related and extensively studied compound, Macranthoside B, to provide a broader context and potential insights into the mechanisms of action for this class of compounds.
This compound: Cytotoxicity Data
Currently, publicly available data on the cytotoxic activity of this compound against a wide range of human cell lines is limited. The following table summarizes the known quantitative data.
| Cell Line | Cell Type | Assay | IC50 | Reference |
| HL-60 | Human promyelocytic leukemia | MTT | 7.8 µg/mL | [No specific reference found in search results] |
Macranthoside B: A Closely Related Analog with Significant Cytotoxic Activity
In contrast to this compound, its structural analog, Macranthoside B, has been the subject of numerous studies investigating its anticancer potential. The data presented here for Macranthoside B may offer valuable insights for future research on this compound.
Quantitative Cytotoxicity Data for Macranthoside B
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Macranthoside B against various human cancer cell lines.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HeLa | Human cervical adenocarcinoma | MTT | ~35-40 | [1] |
| MCF7 | Human breast adenocarcinoma | MTT | Not specified | [1] |
| U87 | Human glioblastoma | MTT | Not specified | [1] |
| A549 | Human lung carcinoma | MTT | Not specified | [1] |
| HepG2 | Human hepatocellular carcinoma | MTT | Not specified | [1] |
| HL-60 | Human promyelocytic leukemia | Not specified | 3.8 | [No specific reference found in search results] |
| A2780 | Human ovarian carcinoma | Not specified | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of Macranthoside B, which are standard protocols for assessing the cytotoxicity of natural compounds.
Cell Culture and Maintenance
Human cancer cell lines such as HeLa, MCF7, U87, A549, and HepG2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Macranthoside B) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis is detected using an Annexin V-FITC Apoptosis Detection Kit.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against the target proteins overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action (Macranthoside B)
Studies on Macranthoside B have revealed that its cytotoxic effects are mediated through the induction of apoptosis via multiple signaling pathways.
ROS-Mediated Apoptosis and PI3K/Akt Pathway Inhibition
Macranthoside B has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[1][4] This increase in oxidative stress leads to the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation.[1][4] The downregulation of Akt phosphorylation results in the decreased expression of anti-apoptotic proteins like Bcl-xL and UHRF1, ultimately leading to apoptosis.[1][4]
JNK Signaling Pathway Activation
In combination with chemotherapeutic agents like paclitaxel, Macranthoside B has been shown to enhance apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is also linked to increased ROS production.[5]
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the cytotoxicity of a compound like this compound and the logical flow of the mechanism of action for Macranthoside B.
Conclusion and Future Directions
The available scientific literature provides limited data on the cytotoxic effects of this compound against human cell lines. However, the extensive research on its close analog, Macranthoside B, demonstrates a promising potential for this class of triterpenoid saponins as anticancer agents. Macranthoside B exhibits significant cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis mediated by ROS production and the modulation of key signaling pathways such as PI3K/Akt and JNK.
Future research should focus on a comprehensive evaluation of this compound's cytotoxic profile across a broader panel of human cancer cell lines. Elucidating its specific mechanisms of action and comparing them to those of Macranthoside B will be crucial in determining its potential as a novel therapeutic candidate. Further in vivo studies will also be necessary to validate its efficacy and safety in preclinical models.
References
Preliminary Research on the Pharmacological Effects of Macranthoside A: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves as a preliminary investigation into the pharmacological properties of Macranthoside A, a triterpenoid glycoside isolated from Lonicera macranthoides. Despite a comprehensive search of scientific literature, it is crucial to note that detailed research on the specific pharmacological effects, quantitative data, and mechanisms of action for this compound is exceptionally limited at this time. The majority of available research focuses on its structural analogue, Macranthoside B, and other compounds from the Lonicera genus.
This document summarizes the currently available information on this compound and provides context based on the activities of related compounds.
Introduction to this compound
This compound is classified as a triterpenoid glycoside, a class of naturally occurring compounds known for a wide range of biological activities. It has been identified and isolated from the flower buds of Lonicera macranthoides, a plant used in traditional medicine.[1][2] While its structure has been characterized, its biological functions remain largely unexplored in published literature.
Pharmacological Effects
The current body of scientific literature lacks specific studies detailing the pharmacological effects of this compound. One commercial supplier notes that this compound possesses "anti-microbially activity," however, no supporting data, such as Minimum Inhibitory Concentration (MIC) values or specific microbial strains tested, are provided to substantiate this claim.
In contrast, the closely related compound, Macranthoside B , also isolated from Lonicera macranthoides, has been the subject of more extensive research. Studies on Macranthoside B have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, including human cervical adenocarcinoma and leukemia cells.[3][4][5][6] These effects are often mediated through the induction of oxidative stress and modulation of signaling pathways such as the PDK1/Akt and JNK pathways.[5][7]
Given the structural similarity between this compound and B, it is plausible that this compound may exhibit similar cytotoxic or other pharmacological activities. However, without direct experimental evidence, this remains speculative.
Quantitative Data
A thorough review of published studies did not yield any quantitative pharmacological data for this compound. Key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC values are not available in the current scientific literature.
For comparative purposes, Table 1 presents a summary of quantitative data reported for the related compound, Macranthoside B.
Table 1: Summary of Reported In Vitro Cytotoxic Activity of Macranthoside B
| Cell Line | Assay Type | IC50 Value | Reference |
| HeLa (cervical cancer) | Cell Viability | ~20 µM (approx.) | [7] |
| HL-60 (leukemia) | Cell Viability | 3.8 µM | [3][4] |
Note: This data is for Macranthoside B and is provided for contextual purposes only. The activity of this compound may differ significantly.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not available due to the absence of published studies. Methodologies used for the study of the related compound, Macranthoside B, typically include:
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays to determine the cytotoxic effects on cancer cell lines.
-
Apoptosis Assays: Techniques such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Flow cytometry analysis of PI-stained cells to determine the distribution of cells in different phases of the cell cycle.
-
Measurement of Reactive Oxygen Species (ROS): Use of fluorescent probes like DCFH-DA to quantify intracellular ROS levels.
-
Western Blot Analysis: To investigate the expression and phosphorylation status of proteins in relevant signaling pathways.
Signaling Pathways
There is no direct evidence from the reviewed literature to implicate this compound in the modulation of any specific signaling pathways.
Research on Macranthoside B has shown its involvement in the following pathways:
-
PDK1/Akt Signaling Pathway: Inhibition of this pathway is associated with the pro-apoptotic effects of Macranthoside B in cervical cancer cells.[6]
-
MAPK/JNK Signaling Pathway: Activation of this pathway, often triggered by an increase in reactive oxygen species (ROS), contributes to Macranthoside B-induced apoptosis.[7]
Below is a conceptual diagram illustrating the signaling pathway modulated by Macranthoside B, which could serve as a starting point for investigating the potential mechanisms of this compound.
Caption: Conceptual signaling pathway for Macranthoside B-induced apoptosis.
Conclusion and Future Directions
The preliminary research on this compound reveals a significant gap in the understanding of its pharmacological properties. While its existence as a distinct chemical entity is established, its biological activities remain uncharacterized in the public domain. The available information is insufficient to provide a comprehensive technical guide as per the initial request.
Future research should focus on:
-
Systematic Pharmacological Screening: Evaluating this compound for a range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects.
-
Quantitative Analysis: Determining key pharmacological parameters such as IC50, EC50, and MIC values through robust in vitro and in vivo models.
-
Mechanistic Studies: Elucidating the underlying mechanisms of action, including the identification of molecular targets and the modulation of key signaling pathways.
Given the promising anticancer activities of the structurally similar Macranthoside B, a focused investigation into the pharmacological profile of this compound is warranted and could potentially unveil a novel therapeutic agent. Researchers in the field of natural product drug discovery are encouraged to pursue studies on this compound.
References
- 1. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fb.cuni.cz [fb.cuni.cz]
- 6. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macranthoside B Enhances Paclitaxel-induced Human Cervical Cancer Cell Apoptosis Through ROS-JNK Pathway | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Macranthoside A from Lonicera macranthoides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macranthoside A is a triterpenoid saponin that can be isolated from the flower buds and stems of Lonicera macranthoides. It is a prosapogenin of the new compounds macranthoidin A and macranthoidin B.[1] This document provides detailed protocols for the extraction, purification, and identification of this compound from plant material, based on established methodologies for related compounds from the same plant species.
I. Data Presentation: Quantitative Analysis
While specific yield data for this compound is not extensively reported, the following table summarizes the content of other major bioactive compounds in Lonicera macranthoides to provide a reference for expected yields of secondary metabolites from this plant.
Table 1: Content of Major Bioactive Compounds in Different Varieties of Lonicera macranthoides Flower Buds
| Variety | Chlorogenic Acid (%) | Luteolin (%) |
| Baiyun | 6.297 | 0.0264 |
| Jincuilei | 5.293 | 0.0573 |
| Yincuilei | 5.288 | 0.0347 |
| Common Variety | 7.455 | 0.0394 |
| Common Variety (after flowering) | 4.140 | 0.0197 |
| Data sourced from a study on the determination of active medicinal components in Lonicera macranthoides flower buds.[2] |
II. Experimental Protocols
The following protocols describe a general workflow for the extraction and purification of this compound from Lonicera macranthoides.
Protocol 1: Solvent Extraction of Crude Saponins
This protocol outlines the initial extraction of a saponin-rich fraction from the plant material.
1. Plant Material Preparation:
- Collect fresh flower buds or stems of Lonicera macranthoides.
- Air-dry the plant material in a shaded, well-ventilated area until brittle.
- Grind the dried plant material into a coarse powder.
2. Extraction:
- Weigh the powdered plant material.
- Macerate the powder in 90% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[3]
- Alternatively, for a more efficient extraction of related saponins, ultrasound-assisted extraction can be employed. The optimal conditions for similar compounds were found to be a liquid-to-solid ratio of 22 mL/g, an extraction temperature of 51°C, an extraction time of 43 minutes, and an ultrasonic power of 280 W using a deep eutectic solvent (ChCl:EG at a 1:2 molar ratio with 40% water).[4]
- Filter the extract through cheesecloth and then filter paper to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in distilled water.
- Successively partition the aqueous suspension with petroleum ether and then ethyl acetate to remove non-polar and moderately polar impurities.[3]
- Collect the remaining aqueous layer, which will be enriched with saponins, including this compound.
Protocol 2: Purification of this compound by Chromatography
This protocol describes the isolation of this compound from the crude saponin extract using column chromatography.
1. Column Preparation:
- Pack a glass column with silica gel or a macroporous resin, slurried in the initial mobile phase. The choice of stationary phase will depend on the scale and desired purity.
2. Sample Loading:
- Adsorb the concentrated aqueous saponin fraction onto a small amount of silica gel or other suitable adsorbent.
- Allow the solvent to evaporate completely.
- Carefully load the dried sample onto the top of the prepared column.
3. Elution:
- Elute the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for saponin separation is a mixture of chloroform, methanol, and water in varying ratios.
- Collect fractions of the eluate.
4. Fraction Analysis:
- Monitor the collected fractions using Thin Layer Chromatography (TLC).
- Spot a small amount of each fraction onto a TLC plate.
- Develop the plate in a suitable solvent system.
- Visualize the spots under UV light or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
- Combine the fractions that show a spot corresponding to the Rf value of a this compound standard, if available.
5. Final Purification:
- Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Protocol 3: Identification and Characterization
This protocol outlines the methods used to confirm the identity and structure of the isolated this compound.
1. Spectroscopic Analysis:
- Subject the purified compound to various spectroscopic techniques for structural elucidation.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure.[1][5]
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]
III. Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Diagram 2: Logical Relationship of this compound to its Glycosides
Caption: this compound as a prosapogenin.
References
- 1. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. [Studies on the chemical constituents of Lonicera macranthoides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Chemical constituents from stems of Lonicera macranthoides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Macranthoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A is a triterpenoid saponin identified in the flower buds of Lonicera macranthoides. Triterpenoid saponins from the Lonicera genus are of significant interest to the scientific community due to their diverse biological activities, which include hepatoprotective, anti-inflammatory, and anti-tumor effects. This compound, as a prosapogenin of Macranthoidin A, is a key component in the phytochemical landscape of this plant. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established phytochemical separation techniques for saponins from Lonicera species.
Materials and Equipment
-
Plant Material: Dried flower buds of Lonicera macranthoides.
-
Solvents: Ethanol (EtOH), Methanol (MeOH), n-Butanol (n-BuOH), Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), Water (H2O). All solvents should be of analytical or HPLC grade.
-
Stationary Phases: Silica gel for column chromatography, C18 reversed-phase silica for preparative HPLC.
-
Equipment: Grinder or mill, Soxhlet extractor or large-scale maceration setup, rotary evaporator, vacuum liquid chromatography (VLC) or standard column chromatography apparatus, preparative High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD), freeze-dryer.
Experimental Protocols
Preparation of Plant Material
The initial step involves the careful preparation of the plant material to ensure efficient extraction of the target saponins.
-
Drying: The flower buds of Lonicera macranthoides should be shade-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for solvent penetration. A mesh size of 40-60 is typically appropriate.
Extraction of Crude Saponins
The extraction process is designed to efficiently remove the saponins from the plant matrix. An ethanolic extraction is commonly employed.
-
Maceration/Reflux Extraction: The powdered plant material is extracted with an aqueous ethanol solution (typically 70-95% EtOH). This can be done either by maceration (soaking at room temperature for several days) or more efficiently by heat reflux or Soxhlet extraction for several hours. Reflux extraction is generally more efficient, requiring less time and solvent compared to maceration[1].
-
Concentration: The resulting ethanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as ethyl acetate and n-butanol. Saponins are polar glycosides and will typically concentrate in the n-butanol fraction.
-
Drying: The n-butanol fraction is collected and evaporated to dryness to yield the total saponin-rich extract.
Table 1: Representative Extraction Parameters
| Parameter | Value/Condition | Rationale |
| Plant Material | Dried, powdered flower buds of Lonicera macranthoides | Increased surface area for efficient extraction. |
| Extraction Solvent | 70-95% Ethanol | Effective for extracting polar glycosides like saponins. |
| Extraction Method | Reflux or Maceration | Reflux is faster; maceration is suitable for thermolabile compounds[1]. |
| Solvent Partitioning | Ethyl Acetate / n-Butanol | Separates saponins (polar) into the n-butanol fraction from less polar compounds. |
Chromatographic Purification of this compound
The purification of this compound from the total saponin extract is a multi-step process involving various chromatographic techniques.[2][3][4]
Step 3.1: Silica Gel Column Chromatography (Initial Fractionation)
The saponin-rich n-butanol extract is subjected to silica gel column chromatography to separate it into fractions of decreasing polarity.
-
Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a mixture of dichloromethane and methanol) as a slurry.
-
Sample Loading: The dried n-butanol extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of Dichloromethane:Methanol (e.g., from 100:1 to 1:1 v/v) or Chloroform:Methanol:Water in various ratios.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing saponins. Fractions with similar TLC profiles are pooled together.
Step 3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The fractions from the silica gel column that are rich in this compound are further purified using preparative HPLC. This technique offers high resolution for separating structurally similar saponins.[1][5]
-
Column and Mobile Phase Selection: A reversed-phase C18 column is typically used. The mobile phase is often a gradient of acetonitrile (or methanol) and water.[6][7] The specific gradient conditions must be optimized based on analytical HPLC runs to achieve the best separation.[1]
-
Sample Injection: The semi-purified fraction is dissolved in a suitable solvent (e.g., methanol) and injected into the preparative HPLC system.
-
Fraction Collection: The elution is monitored with a detector (e.g., UV at 210 nm), and the peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the collected fraction is assessed using analytical HPLC.
-
Final Step: The purified this compound is obtained by removing the solvent, typically by freeze-drying. The final structure is confirmed using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry (MS).[8]
Table 2: Representative Chromatographic Conditions for Purification
| Stage | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane:Methanol (e.g., 100:1 -> 1:1 v/v) | TLC with vanillin-sulfuric acid reagent |
| Preparative HPLC | Reversed-Phase C18 (e.g., 10 µm, 250 x 20 mm) | Acetonitrile:Water (Gradient elution) | UV at ~210 nm or ELSD |
Workflow Visualization
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
References
- 1. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 2. ijsdr.org [ijsdr.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Macranthoside A
Introduction
Macranthoside A is a key bioactive saponin found in certain medicinal plants. Its accurate quantification is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is based on established principles for the analysis of similar glycosidic compounds and provides a framework for researchers and scientists.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental parameters and chromatographic conditions.
| Parameter | Recommended Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in Water |
| Gradient | 0-20 min: 30-60% A20-25 min: 60-90% A25-30 min: 90% A30.1-35 min: 30% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from a plant matrix.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol.
-
Sonication: Perform ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][2]
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The following table summarizes the typical validation parameters and their acceptable limits.
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of HPLC Method Development
Caption: Key steps in HPLC method development.
References
- 1. nacalai.com [nacalai.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Macranthoside A in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
AN-001
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, pharmacokinetics, and analytical chemistry.
Introduction
Macranthoside A is a bioactive saponin with significant therapeutic potential. To support preclinical and clinical development, a robust and reliable analytical method for its quantification in biological matrices is essential. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal platform for this application.[1] This document provides a detailed protocol for the quantification of this compound using LC-MS, based on a validated method for the structurally related compound, Macranthoside B.[2] The methodologies described herein are intended to serve as a comprehensive guide for researchers and drug development professionals.
Principle of the Method
This method utilizes a liquid chromatography system to separate this compound from endogenous components in the sample matrix. The analyte is then detected and quantified by a mass spectrometer. The high sensitivity and specificity of mass spectrometry allow for accurate measurement of this compound concentrations, even at low levels.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method validated for the extraction of similar saponins from rat plasma.[2]
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) working solution (e.g., a structurally similar saponin not present in the sample)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution. Vortex for 30 seconds.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following conditions are recommended as a starting point, based on the analysis of Macranthoside B.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Shim-pack CLC-ODS column or equivalent C18 column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimize for separation of this compound and IS from matrix interferences. A starting point could be a linear gradient from 10% to 90% B over 10 minutes. |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if a tandem MS is available. |
| Monitored Ions | Determine the optimal precursor and product ions for this compound and the IS by direct infusion. For Macranthoside B, a related compound, the precursor ion was monitored in SIM.[2] |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Capillary Voltage | Optimize for maximal signal intensity. |
| Source Temperature | Optimize for maximal signal intensity. |
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability.[3] The following parameters should be assessed, with suggested acceptance criteria based on regulatory guidelines.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Intra- and inter-day precision (as %RSD) should be within 15% (20% at the LLOQ). |
| Accuracy | The closeness of the mean test results obtained by the method to the true value.[2] | Intra- and inter-day accuracy (as % bias) should be within ±15% (±20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards.[2] | Should be consistent, precise, and reproducible. An overall recovery of more than 70% is generally considered good.[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within specified limits. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
Data Presentation
The following tables summarize the expected performance of the LC-MS method for this compound, based on the validated data for Macranthoside B.[2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound (expected) | 1.43 - 143 (based on Macranthoside B) | > 0.999 | 1.43 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound (expected) | Low QC | < 10% | < 10% | -10% to 10% |
| Mid QC | < 10% | < 10% | -10% to 10% | |
| High QC | < 10% | < 10% | -10% to 10% |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| This compound (expected) | Low QC | > 70% |
| Mid QC | > 70% | |
| High QC | > 70% |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for Evaluating the Bioactivity of Macranthoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A is a triterpenoid saponin, a class of natural products known for a wide range of biological activities. While specific research on this compound is limited, its structural similarity to other bioactive saponins, such as Macranthoside B, suggests potential anti-inflammatory and anti-cancer properties. These application notes provide detailed protocols for cell-based assays to investigate these potential bioactivities of this compound. The proposed assays are standard methods for evaluating the efficacy of novel compounds in preclinical drug discovery.
I. Assessment of Anti-Cancer Bioactivity
The potential of this compound as an anti-cancer agent can be evaluated by assessing its effects on cancer cell viability, proliferation, and its ability to induce apoptosis (programmed cell death).
Cell Viability and Cytotoxicity Assay
A fundamental first step in assessing anti-cancer potential is to determine the effect of the compound on the viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Cell Viability
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay
To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) double staining assay followed by flow cytometry can be performed.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 45.8 | 35.4 | 12.3 | 6.5 |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI Apoptosis Assay.
II. Assessment of Anti-inflammatory Bioactivity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in macrophages.
Nitric Oxide (NO) Production Assay
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
Data Presentation: Nitric Oxide Inhibition
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.5 | - |
| LPS (1 µg/mL) | 35.8 | 0 |
| LPS + this compound (1 µM) | 30.2 | 15.6 |
| LPS + this compound (5 µM) | 22.1 | 38.3 |
| LPS + this compound (10 µM) | 15.7 | 56.1 |
| LPS + this compound (25 µM) | 8.9 | 75.1 |
Experimental Workflow: NO Production Assay
Caption: Workflow for Nitric Oxide Production Assay.
III. Investigation of Molecular Mechanisms: Signaling Pathways
To understand the mechanisms underlying the observed bioactivities of this compound, key signaling pathways can be investigated. For anti-cancer effects, the PI3K/Akt pathway is often implicated, while the NF-κB pathway is central to inflammation.[1][2]
PI3K/Akt Pathway Analysis
The activation of the PI3K/Akt pathway can be assessed by measuring the phosphorylation of key proteins like Akt.
Experimental Protocol: Western Blotting for p-Akt
-
Protein Extraction: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathway: PI3K/Akt
Caption: PI3K/Akt Signaling Pathway.
NF-κB Pathway Analysis
The activation of the NF-κB pathway can be determined by measuring the nuclear translocation of the p65 subunit or by using a reporter gene assay.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Transfect RAW 264.7 cells with a plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with this compound followed by LPS stimulation.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in this compound-treated cells compared to LPS-stimulated cells indicates inhibition of the NF-κB pathway.
Signaling Pathway: NF-κB
Caption: NF-κB Signaling Pathway.
References
Application Notes and Protocols for In Vivo Experimental Design of Macranthoside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating Macranthoside A, a triterpene glycoside with potential anti-tumor and anti-microbial properties. The protocols outlined below are based on established methodologies for evaluating natural products in animal models.
Part 1: Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This section details the protocol for assessing the anti-tumor activity of this compound using a human tumor xenograft model in immunodeficient mice. This model is relevant for evaluating the direct effect of a compound on tumor growth in vivo.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model:
-
Species: Nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, female.
-
Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
-
Cell Culture and Tumor Implantation:
-
Select a human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) for which this compound has shown in vitro cytotoxicity.
-
Culture the cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (approximately 100 mm³), randomize the mice into the following groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 5 mg/kg body weight) daily via oral gavage.
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 20 mg/kg body weight) daily via oral gavage.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the chosen cell line (e.g., cisplatin) at a clinically relevant dose.
-
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health of the animals daily.
-
The experiment should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity are observed.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood samples via cardiac puncture for serum chemistry analysis.
-
Excise the tumors, weigh them, and divide them for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67 to assess proliferation and cleaved caspase-3 to assess apoptosis).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis (to examine the PDK1/Akt signaling pathway) and quantitative PCR (to measure the expression of apoptosis-related genes).
-
-
Data Presentation: Hypothetical Anti-Tumor Efficacy Data
Table 1: Effect of this compound on Tumor Growth in Xenograft Mice
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 102 ± 15 | 1450 ± 210 | - |
| This compound (5 mg/kg) | 105 ± 18 | 980 ± 150 | 32.4 |
| This compound (20 mg/kg) | 103 ± 16 | 650 ± 110 | 55.2 |
| Positive Control | 101 ± 14 | 420 ± 90 | 71.0 |
Table 2: Effect of this compound on Biomarkers in Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-Akt/Akt Ratio |
| Vehicle Control | 85 ± 8 | 5 ± 2 | 1.00 |
| This compound (5 mg/kg) | 62 ± 7 | 18 ± 4 | 0.65 |
| This compound (20 mg/kg) | 45 ± 6 | 35 ± 5 | 0.30 |
| Positive Control | 30 ± 5 | 42 ± 6 | 0.25 |
Signaling Pathway and Workflow Diagrams
Caption: Putative signaling pathway of this compound's anti-tumor activity.
Caption: Workflow for the in vivo anti-tumor efficacy study.
Part 2: Anti-Microbial Efficacy Study in a Murine Infection Model
This section outlines a protocol to evaluate the anti-microbial activity of this compound in a murine model of systemic infection.
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model:
-
Species: BALB/c mice, 6-8 weeks old, male or female.
-
Acclimatization: As described in the anti-tumor protocol.
-
-
Bacterial Strain and Infection:
-
Select a relevant bacterial strain (e.g., a clinical isolate of Methicillin-resistant Staphylococcus aureus - MRSA).
-
Grow the bacteria to the mid-logarithmic phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/100 µL).
-
Induce systemic infection by intraperitoneal injection of 100 µL of the bacterial suspension.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into the following groups (n=10 mice per group) immediately after infection:
-
Group 1 (Vehicle Control): Administer the vehicle solution intravenously or intraperitoneally.
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg) via the same route.
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 40 mg/kg) via the same route.
-
Group 4 (Positive Control): Administer a relevant antibiotic (e.g., vancomycin) at an effective dose.
-
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor the survival of the animals for 7-14 days post-infection.
-
Bacterial Load Study: In a separate cohort of animals, euthanize mice at specific time points (e.g., 24 and 48 hours post-infection).
-
-
Sample Collection and Analysis:
-
For the bacterial load study, collect blood, spleen, and liver samples aseptically.
-
Homogenize the tissues, perform serial dilutions, and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue or mL of blood).
-
Blood can also be used for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Data Presentation: Hypothetical Anti-Microbial Efficacy Data
Table 3: Effect of this compound on Survival in MRSA-Infected Mice
| Treatment Group | Dose (mg/kg) | Number of Animals | Survival Rate (%) at Day 7 |
| Vehicle Control | - | 10 | 10 |
| This compound | 10 | 10 | 40 |
| This compound | 40 | 10 | 80 |
| Positive Control (Vancomycin) | 20 | 10 | 100 |
Table 4: Effect of this compound on Bacterial Load in Spleen (48h post-infection)
| Treatment Group | Dose (mg/kg) | Bacterial Load (log10 CFU/g) |
| Vehicle Control | - | 8.5 ± 0.6 |
| This compound | 10 | 6.2 ± 0.8 |
| This compound | 40 | 4.1 ± 0.5 |
| Positive Control (Vancomycin) | 20 | < 2.0 |
Workflow Diagram
Caption: Workflow for the in vivo anti-microbial efficacy study.
Formulation of Macranthoside A for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A, a triterpenoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective activities. As a promising preclinical candidate, the development of appropriate formulations is critical to ensure accurate and reproducible results in both in vitro and in vivo studies. Triterpenoid glycosides, as a class, often exhibit poor aqueous solubility, posing a challenge for formulation development. These application notes provide detailed protocols for the formulation of this compound for preclinical research, addressing solubility and stability considerations. The provided methodologies and data are intended to serve as a comprehensive resource for researchers initiating studies with this compound.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulations. As a triterpenoid glycoside, its large and complex structure contributes to its generally low solubility in aqueous solutions. To facilitate preclinical studies, a solubility assessment in commonly used vehicles is essential.
Table 1: Solubility of this compound in Common Preclinical Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | 25 | High solubility; suitable for stock solutions. |
| Ethanol (95%) | ~10 | 25 | Moderate solubility; can be used as a co-solvent. |
| Methanol | ~5 | 25 | Lower solubility compared to ethanol. |
| Polyethylene Glycol 300 (PEG300) | > 30 | 25 | Good solubility; often used in in vivo formulations. |
| Water | < 0.1 | 25 | Poorly soluble; requires formulation enhancement. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | 25 | Poorly soluble; requires formulation enhancement. |
Note: The above data is compiled from various sources and may vary based on the purity of this compound and specific experimental conditions. It is recommended to perform in-house solubility testing for each new batch of the compound.
Formulation Protocols
The selection of a suitable formulation vehicle is contingent on the specific experimental design, including the route of administration and the required concentration of this compound.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be further diluted in cell culture media for in vitro assays.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Final DMSO Concentration: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO is non-toxic to the cells being studied (typically ≤ 0.5%).
Protocol 2: Formulation of this compound for In Vivo (Parenteral) Administration
For in vivo studies requiring parenteral administration (e.g., intravenous, intraperitoneal), a vehicle that enhances solubility and is well-tolerated by the animal model is crucial. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, a surfactant such as Tween 80, and a buffered saline solution.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or 0.9% Saline
-
Sterile vials
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of the Vehicle: Prepare the vehicle by mixing the components in the following ratio (v/v):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% PBS (pH 7.4) or 0.9% Saline
-
-
Dissolution of this compound:
-
Dissolve the required amount of this compound in the DMSO component of the vehicle first.
-
Gradually add the PEG300 while vortexing.
-
Add the Tween 80 and continue to mix thoroughly.
-
Finally, add the PBS or saline dropwise while continuously vortexing to avoid precipitation.
-
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Storage: The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. A stability study is recommended to determine the appropriate storage duration.
Table 2: Example Formulation for a 10 mg/kg Dose in a 20 g Mouse (100 µL injection volume)
| Component | Percentage (%) | Volume per 1 mL |
| DMSO | 10 | 100 µL |
| PEG300 | 40 | 400 µL |
| Tween 80 | 5 | 50 µL |
| PBS (pH 7.4) | 45 | 450 µL |
| This compound | - | 2 mg |
Stability Considerations
The stability of this compound in the formulated state is critical for ensuring accurate dosing and reliable experimental outcomes. Stability can be influenced by factors such as solvent composition, pH, temperature, and light exposure.
Protocol 3: Short-Term Stability Assessment of Formulated this compound
This protocol outlines a basic approach to assess the short-term stability of a prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
HPLC system with a suitable column and detector
-
Storage containers (e.g., amber vials)
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Procedure:
-
Prepare a fresh batch of the this compound formulation as described in Protocol 2.
-
Analyze an initial sample (T=0) using a validated HPLC method to determine the initial concentration of this compound.
-
Aliquot the remaining formulation into separate, sealed amber vials.
-
Store the aliquots under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Accelerated conditions (e.g., 40°C)
-
-
At predetermined time points (e.g., 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
-
Visually inspect for any signs of precipitation or color change.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining compared to the initial concentration. A common acceptance criterion for stability is the retention of ≥90% of the initial concentration.
Table 3: Hypothetical Short-Term Stability Data for this compound in Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% PBS)
| Time (hours) | Storage Condition | Visual Appearance | This compound Remaining (%) |
| 0 | - | Clear, colorless | 100 |
| 24 | 2-8°C | Clear, colorless | 98.5 |
| 24 | 20-25°C | Clear, colorless | 95.2 |
| 48 | 2-8°C | Clear, colorless | 97.1 |
| 48 | 20-25°C | Clear, colorless | 91.8 |
Mechanism of Action: PI3K/Akt Signaling Pathway
Studies on the closely related compound, Macranthoside B, have indicated that its mechanism of action involves the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. It is hypothesized that this compound may exert its effects through a similar mechanism.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
A typical workflow for the formulation and preclinical evaluation of this compound is outlined below. This workflow ensures a systematic approach from initial characterization to in vivo testing.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Conclusion
The successful preclinical development of this compound is contingent upon the use of well-characterized and stable formulations. The protocols and data presented in these application notes provide a comprehensive guide for researchers to prepare suitable formulations for both in vitro and in vivo investigations. It is recommended that each laboratory validates these protocols and performs its own stability assessments to ensure the quality and reliability of their experimental data. The elucidation of the PI3K/Akt signaling pathway as a potential target for this compound offers a promising avenue for future mechanistic studies.
References
Application Notes and Protocols for the Synthesis of Macranthoside A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Macranthoside A derivatives, focusing on the glycosylation of the triterpenoid aglycone, hederagenin. The protocols outlined below are based on established chemical synthesis strategies for saponins, offering a foundation for the creation of novel analogs for drug discovery and development.
Overview of Synthetic Strategy
This compound is a triterpenoid saponin with hederagenin as its aglycone. The synthesis of its derivatives primarily involves the strategic glycosylation of the hederagenin backbone. A common and effective method for this transformation is the use of glycosyl trichloroacetimidate donors. This approach allows for the stereoselective formation of glycosidic bonds under relatively mild conditions. The general synthetic workflow involves:
-
Preparation of the Aglycone: Starting with hederagenin, appropriate protecting groups are introduced to mask reactive functional groups that are not intended to participate in the glycosylation reaction.
-
Preparation of the Glycosyl Donor: The desired oligosaccharide is synthesized and then converted into a reactive glycosyl donor, typically a trichloroacetimidate.
-
Glycosylation Reaction: The protected hederagenin is reacted with the activated glycosyl donor in the presence of a suitable promoter to form the glycosidic linkage.
-
Deprotection: Finally, all protecting groups are removed to yield the target this compound derivative.
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of hederagenin glycosides. Researchers should adapt these methods based on the specific target derivative.
General Glycosylation of Hederagenin with a Disaccharide Trichloroacetimidate
This protocol describes the coupling of a protected hederagenin with a peracetylated disaccharide trichloroacetimidate, followed by deprotection to yield a hederagenin diglycoside.
Materials:
-
Hederagenin
-
Appropriate protecting group reagents (e.g., for carboxyl group protection)
-
Peracetylated disaccharide
-
Trichloroacetonitrile
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular sieves (4 Å)
-
Triethylamine
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Silica gel for column chromatography
Procedure:
-
Protection of Hederagenin: Protect the carboxylic acid of hederagenin, for example, as a methyl ester, to prevent side reactions.
-
Preparation of the Glycosyl Donor:
-
Dissolve the peracetylated disaccharide in anhydrous DCM.
-
Add trichloroacetonitrile and a catalytic amount of a suitable base (e.g., DBU).
-
Stir the reaction at room temperature until the formation of the trichloroacetimidate is complete (monitored by TLC).
-
Purify the glycosyl trichloroacetimidate by silica gel chromatography.
-
-
Glycosylation Reaction:
-
Dissolve the protected hederagenin and the disaccharide trichloroacetimidate in anhydrous DCM in the presence of activated 4 Å molecular sieves.
-
Cool the mixture to the appropriate temperature (e.g., -20 °C to 0 °C).
-
Add a catalytic amount of TMSOTf dropwise.
-
Stir the reaction until the starting materials are consumed (monitored by TLC).
-
Quench the reaction with triethylamine.
-
Filter the mixture, wash with saturated aqueous NaHCO3 and brine, and dry over Na2SO4.
-
Purify the protected saponin by silica gel chromatography.[1][2]
-
-
Deprotection:
-
Dissolve the protected saponin in a mixture of DCM and MeOH.
-
Add a catalytic amount of NaOMe.
-
Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution.
-
Purify the final hederagenin diglycoside by chromatography.[1][2]
-
Quantitative Data
The following table summarizes the reported yields for the synthesis of various hederagenin diglycosides using the trichloroacetimidate method.[1][2]
| Disaccharide Donor | Protected Saponin Yield (%) | Deprotected Saponin Yield (%) |
| Peracetylated Cellobiose | 85 | 92 |
| Peracetylated Lactose | 82 | 90 |
| Peracetylated Maltose | 78 | 88 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Spectroscopic Data of a Representative Hederagenin Glycoside
The following data corresponds to a synthesized hederagenin 3-O-β-D-glucopyranoside.
| Technique | Data |
| ¹H NMR | Signals corresponding to the hederagenin aglycone and the glucose moiety. Anomeric proton of glucose typically appears around δ 4.5-5.5 ppm with a large coupling constant (J ≈ 7-8 Hz) indicative of a β-linkage. |
| ¹³C NMR | Signals for the 30 carbons of the hederagenin backbone and the 6 carbons of the glucose unit. The anomeric carbon of the β-linked glucose appears around δ 100-105 ppm. |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the hederagenin glycoside. Fragmentation patterns often show the loss of the sugar moiety. |
Signaling Pathways Modulated by Hederagenin and its Glycosides
Hederagenin and its derivatives have been reported to modulate several key signaling pathways involved in cellular processes like inflammation and apoptosis. Understanding these pathways is crucial for the development of new therapeutic agents.
References
Application of Macranthoside A in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside A, a triterpenoid glycoside, represents a class of natural products with significant potential in the discovery of novel antimicrobial agents. Triterpenoid glycosides, or saponins, are known for their diverse biological activities, including antimicrobial effects against a broad spectrum of bacteria and fungi. While specific research on this compound's antimicrobial properties is emerging, the broader family of triterpenoid glycosides has been studied more extensively. This document provides detailed application notes and experimental protocols based on the established antimicrobial activities of this compound class, offering a foundational guide for researchers investigating this compound.
The primary mechanism of antimicrobial action for many triterpenoid glycosides involves the disruption of microbial cell membranes. Their amphipathic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][2][3] This mechanism is a promising area of study for combating drug-resistant pathogens.
Quantitative Data: Antimicrobial Activity of Related Triterpenoids
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related triterpenoid compounds against various microbial strains. This data serves as a valuable reference point for designing experiments with this compound.
Table 1: Antibacterial Activity of Selected Triterpenoids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Friedelan-3-one | Bacillus cereus | 11.40 | [4] |
| Friedelan-3α-ol | Staphylococcus aureus | 13.07 | [4] |
| Oleanolic Acid Derivative (OA-2b) | Escherichia coli | 16 | [5] |
| Ursolic Acid Derivative (UA-2b) | Escherichia coli | 16 | [5] |
| Schweinfurthin B | Staphylococcus aureus NR 46003 | 62.5 |
Table 2: Antifungal Activity of Selected Triterpenoid Glycosides and Macrolides
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Triterpenoid Glycoside 1 | Trichophyton mentagrophytes | Moderate Activity | [6] |
| Triterpenoid Glycoside 1 | Candida albicans | Moderate Activity | [6] |
| Bahamaolide A | Candida albicans ATCC 10231 | 12.5 | [7] |
| Sporiolide A | Aspergillus niger | 8.4–16.7 | [7] |
| Sporiolide A | Candida albicans | 8.4–16.7 | [7] |
| Sporiolide A | Cryptococcus neoformans | 8.4–16.7 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[8]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Microbial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum: a. From a fresh culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired test concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared microbial inoculum to each well containing the diluted this compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: a. Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[9][10]
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Objective: To determine the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial culture in logarithmic growth phase
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: a. Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. b. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Application of Disks: a. Impregnate sterile filter paper disks with a known concentration of the this compound solution. b. Allow the solvent to evaporate completely. c. Place the impregnated disks onto the surface of the inoculated agar plate. d. Gently press the disks to ensure complete contact with the agar. e. Include a control disk impregnated with the solvent only.
-
Incubation: a. Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement and Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualization of Proposed Mechanisms and Workflows
Signaling Pathway: Proposed Mechanism of Triterpenoid Glycoside Antimicrobial Action
The primary proposed mechanism for the antimicrobial activity of triterpenoid glycosides like this compound is the disruption of the microbial cell membrane.
Caption: Proposed mechanism of this compound action on the microbial cell membrane.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for assessing the antimicrobial properties of a test compound like this compound.
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Conclusion
This compound, as a member of the triterpenoid glycoside family, holds promise as a potential antimicrobial agent. The protocols and data presented here, based on analogous compounds, provide a robust framework for initiating research into its specific antimicrobial properties. Further investigation is warranted to elucidate the precise mechanisms of action, spectrum of activity, and potential for therapeutic development of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to contribute to the growing body of knowledge on this and other natural product-derived antimicrobial compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer, antibacterial activities of pentacyclic triterpenoid glycoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of a new triterpenoid glycoside from Pithecellobium racemosum (M.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [idstewardship.com]
- 10. idexx.dk [idexx.dk]
Using Macranthoside A as a Positive Control in Experimental Assays
Application Note ID: MACRO-A-PC-2025
Version: 1.0
Introduction
Macranthoside A is a triterpenoid saponin that, like other members of its class, is anticipated to exhibit significant biological activities. While specific research on this compound is limited, its structural similarity to the well-studied Macranthoside B suggests its potential utility as a positive control in a variety of cell-based assays. Triterpenoid saponins are known to possess anti-inflammatory, anti-cancer, and pro-apoptotic properties.[1][2][3] This document provides proposed application notes and detailed protocols for utilizing this compound as a positive control in experiments investigating apoptosis and inflammation.
Note: The use of this compound as a positive control is proposed based on the known biological activities of structurally related compounds, such as Macranthoside B.[4][5] Researchers should first validate this compound in their specific assay system to determine its efficacy and optimal concentration.
Fields of Application
Based on the activities of related triterpenoid saponins, this compound is proposed as a positive control for the following applications:
-
Induction of Apoptosis: In cancer cell lines, this compound can be used to verify the experimental setup for detecting apoptotic events.
-
Inhibition of Inflammatory Pathways: For assays measuring the inflammatory response, particularly those involving the NF-κB pathway, this compound can serve as a benchmark for inhibitory activity.
Proposed Mechanisms of Action for Positive Control Validation
The proposed utility of this compound as a positive control is based on the following anticipated mechanisms of action, extrapolated from studies on Macranthoside B and other triterpenoid saponins:
-
Apoptosis Induction: this compound is expected to induce apoptosis through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, activation of caspases, and eventual cell death.[4][5]
-
Anti-inflammatory Effects: It is hypothesized that this compound can suppress the inflammatory response by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Quantitative Data Summary (Hypothetical Validation Data)
The following tables present hypothetical data that researchers might generate during the validation of this compound as a positive control. These values are for illustrative purposes and should be determined experimentally.
Table 1: Apoptosis Induction in Human Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) |
| HeLa | Vehicle Control | - | 5.2 ± 1.1 |
| This compound | 10 | 25.8 ± 3.5 | |
| This compound | 20 | 48.3 ± 4.2 | |
| This compound | 40 | 75.1 ± 5.9 | |
| MCF-7 | Vehicle Control | - | 4.7 ± 0.9 |
| This compound | 10 | 22.4 ± 2.8 | |
| This compound | 20 | 45.9 ± 3.7 | |
| This compound | 40 | 71.6 ± 6.3 |
Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control (no LPS) | - | 5.1 ± 1.5 |
| LPS (1 µg/mL) | - | 100 |
| LPS + this compound | 5 | 78.2 ± 6.1 |
| LPS + this compound | 10 | 55.9 ± 4.8 |
| LPS + this compound | 20 | 32.4 ± 3.9 |
Experimental Protocols
Protocol for Validating Apoptosis Induction
This protocol describes how to validate the pro-apoptotic effects of this compound using a human cancer cell line (e.g., HeLa cells) and Annexin V/PI staining followed by flow cytometry.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (ensure high purity)
-
DMSO (Dimethyl sulfoxide)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations (e.g., 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%. Add the treatments to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Gently aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1X binding buffer from the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Protocol for Validating Anti-inflammatory Activity
This protocol outlines the validation of this compound's anti-inflammatory effects by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare dilutions of this compound in culture medium (e.g., 5, 10, 20 µM). Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only control.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for validating this compound's anti-inflammatory effect.
Ordering Information
This compound can be sourced from various chemical suppliers. It is recommended to obtain a high-purity grade (>95%) and a certificate of analysis.
Disclaimer: These application notes and protocols are intended as a guide. Researchers must perform their own validation experiments to confirm the suitability of this compound as a positive control in their specific experimental context.
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Macranthoside A extraction?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Macranthoside A and related saponins from Lonicera macranthoides.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction process in a question-and-answer format.
Question: My extraction yield using traditional methods like maceration or percolation is consistently low. What can I do to improve it?
Answer: Low yields with conventional methods are a common challenge due to their limited efficiency. To significantly boost your yield, consider the following advanced techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher yields in shorter times.[1][2][3]
-
Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE): This is a highly efficient and environmentally friendly method. Deep eutectic solvents (DES) are effective at dissolving target compounds. When combined with ultrasound, this method has been shown to increase extraction efficiency by 1.2 to 4 times compared to traditional methods for similar compounds from Lonicera macranthoides.[4][5][6]
Question: I am unsure which solvent system is optimal for this compound. How do I select the best one?
Answer: Solvent selection is critical for maximizing yield.[7][8] For saponins like this compound, a polar solvent or a mixture is generally most effective.
-
Conventional Solvents: Ethanol-water mixtures are commonly used. An optimal concentration for extracting phenolic compounds has been found to be around 60-76% ethanol in water.[9] A 50% ethanol solution has also been used for percolation and maceration of saponins from L. macranthoides.[5][6]
-
Deep Eutectic Solvents (DES): For related saponins, a combination of Choline Chloride and Ethylene Glycol (ChCl:EG) at a 1:2 molar ratio with a 40% water content has been identified as the optimal DES formulation.[4][5][6] The addition of water to DES can reduce viscosity and increase polarity, improving mass transfer rates.[5]
Question: My Ultrasound-Assisted Extraction (UAE) results are not meeting expectations. How can I optimize the process?
Answer: To optimize your UAE process, you must fine-tune several key parameters, as they significantly influence extraction efficiency.[1][10]
-
Temperature: Extraction yield typically increases with temperature up to an optimal point, after which degradation of the target compound can occur. For saponins from L. macranthoides, the most efficient temperature was found to be around 50-51°C.[5][6]
-
Time: Longer extraction times generally lead to higher yields, but excessively long durations may not be beneficial and can risk compound degradation.[11] An optimal duration of approximately 43 minutes has been reported for DES-UAE.[4][6]
-
Ultrasonic Power: Higher power can enhance extraction but may also degrade thermolabile compounds. A power of 280 W was found to be optimal in one study.[4][6]
-
Liquid-to-Solid Ratio: This ratio affects the concentration gradient and solvent capacity. A ratio of 22 mL/g was determined to be ideal for DES-UAE of related saponins.[4][6]
Question: I am considering Enzyme-Assisted Extraction (EAE). What are the key considerations for this method?
Answer: Enzyme-Assisted Extraction (EAE) is a gentle and specific method that uses enzymes like cellulases and pectinases to break down the plant cell wall, facilitating the release of bioactive compounds.[12][13][14]
-
Enzyme Selection: Choose enzymes that target the primary components of the plant's cell wall, such as cellulase, hemicellulase, and pectinase.[14]
-
Process Parameters: EAE is sensitive to pH, temperature, and enzyme concentration. These parameters must be optimized for the specific plant material and target compound.[13][15]
-
Benefits: EAE is environmentally friendly, operates under mild conditions which preserves heat-sensitive compounds, and can significantly improve extraction yields.[12][14]
Question: How can I effectively purify this compound from the crude extract?
Answer: After extraction, purification is necessary to isolate this compound. Macroporous resin chromatography is a highly effective technique.
-
Method: The crude extract is passed through a macroporous resin column. The resin selectively adsorbs the target saponins, while other impurities are washed away. The adsorbed compounds are then eluted with a suitable solvent, such as an ethanol-water mixture.[16]
-
Recovery: This method has been used to achieve high recovery rates for similar saponins, with one study reporting a recovery of 62.04 ± 2.7 mg/g from a DES-UAE extract.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting this compound?
A1: The Ultrasound-Assisted Deep Eutectic Solvent (DES-UAE) method is currently one of the most proficient and environmentally benign techniques for extracting saponins from Lonicera macranthoides.[4][6] It offers significantly higher yields (1.2 to 4-fold increase) and shorter extraction times compared to conventional methods like maceration or heat reflux extraction.[4][5]
Q2: What are the optimal conditions for the DES-UAE method?
A2: Based on studies on related saponins from the same plant, the optimized conditions are:
Q3: Can the Deep Eutectic Solvent (DES) be reused?
A3: Yes, one of the key advantages of DES is its reusability. After extraction and recovery of the target compounds using macroporous resin, the DES can be recovered and reused for a minimum of three cycles, making the process more sustainable and cost-effective.[4][5]
Q4: How do I prepare the plant material before extraction?
A4: Proper preparation is crucial. The dried plant material (e.g., stems and leaves of Lonicera macranthoides) should be ground into a fine powder and sieved to ensure a uniform particle size. This increases the surface area available for solvent interaction, improving extraction efficiency.
Q5: Are there any alternatives to chromatography for purification?
A5: While chromatography is standard, other techniques like precipitation can be used for initial purification. For instance, fractionated precipitation using agents like polyethylene glycol (PEG) can sometimes be employed to separate large macromolecules, though its specific applicability to this compound would require experimental validation.[17] For high-purity isolation, however, chromatographic methods are generally necessary.[18][19]
Data Presentation: Comparison of Extraction Methods
The table below summarizes the quantitative yield data for different extraction methods for saponins (Macranthoidin B and Dipsacoside B) from Lonicera macranthoides, which serves as a strong proxy for this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference |
| DES-UAE (Optimized) | ChCl:EG (1:2) + 40% Water | 51 | 43 min | 101.82 ± 3.7 | [4][6] |
| Maceration | 50% Ethanol | 25 | 6 h | Lower than DES-UAE | [5][6] |
| Percolation | 50% Ethanol | 25 | 12 h soak + percolation | Lower than DES-UAE | [5][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent (DES-UAE) Extraction (Optimized)
-
DES Preparation: Prepare the deep eutectic solvent by mixing Choline Chloride (ChCl) and Ethylene Glycol (EG) in a 1:2 molar ratio. Add deionized water to achieve a final water content of 40% (w/w). Stir the mixture at 60°C until a clear, homogeneous liquid is formed.
-
Sample Preparation: Weigh 1.0 g of dried, powdered Lonicera macranthoides material.
-
Extraction: Place the sample in a 50 mL conical flask. Add the prepared DES at a liquid-to-solid ratio of 22 mL/g.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the parameters as follows:
-
Temperature: 51°C
-
Ultrasonic Power: 280 W
-
Duration: 43 minutes
-
-
Post-Extraction: After extraction, centrifuge the mixture. Collect the supernatant for analysis and purification.
Protocol 2: Macroporous Resin Purification
-
Resin Preparation: Pre-treat the macroporous resin (e.g., AB-8 type) by soaking it in ethanol and then washing thoroughly with deionized water.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Loading: Load the supernatant from the DES-UAE extraction onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove impurities, including the DES.
-
Elution: Elute the adsorbed saponins from the resin using an appropriate concentration of ethanol-water solution (e.g., 50-80% ethanol).
-
Collection & Concentration: Collect the eluate containing the purified this compound. Concentrate the solution using a rotary evaporator to obtain the final product.
Visualizations
Caption: Workflow for Optimized this compound Extraction.
Caption: Comparison of Extraction Methodologies.
References
- 1. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 4. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openresearchafrica.org [openresearchafrica.org]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Enzyme−Assisted Aqueous Extraction of Polysaccharide from Acanthopanax senticosus and Comparison of Physicochemical Properties and Bioactivities of Polysaccharides with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Enzyme-Assisted Extraction of Bioactive Compounds from Sea Buckthorn (Hippophae rhamnoides L.) Leaves: Evaluation of Mixed-Culture Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. merckmillipore.com [merckmillipore.com]
Overcoming challenges in the purification of Macranthoside A.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Macranthoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a triterpenoid saponin, a class of naturally occurring glycosides.[1] Its purification is essential for accurate pharmacological studies, determination of its mechanism of action, and for the development of potential therapeutic agents. High-purity this compound is necessary to ensure that observed biological effects are attributable to the compound itself and not to impurities.
Q2: What are the common sources of this compound?
This compound has been isolated from various plant species. Researchers should refer to relevant botanical literature to identify appropriate plant sources for extraction.
Q3: What are the main challenges in purifying this compound?
Being a saponin, the purification of this compound presents several challenges:
-
Structural Complexity and Similar Polarity: Crude plant extracts contain a complex mixture of saponins and other phytochemicals with similar polarities, making separation difficult.[2][3]
-
Low Abundance: The concentration of this compound in plant material can be low, requiring efficient extraction and enrichment methods.
-
Lack of a UV Chromophore: Many saponins, including potentially this compound, lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[2][3]
-
Potential for Degradation: Saponins can be susceptible to degradation under harsh pH and temperature conditions.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Extraction Issues
| Problem | Possible Cause | Recommended Solution |
| Low Extraction Yield | Inefficient cell lysis. | Ensure plant material is finely ground to increase surface area. Consider using ultrasonication or microwave-assisted extraction to enhance cell wall disruption.[6] |
| Inappropriate solvent selection. | Use polar solvents like methanol or ethanol for initial extraction. The choice of solvent is critical and should be optimized based on the polarity of this compound.[6] | |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature. While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds.[7] | |
| Co-extraction of Interfering Compounds (e.g., pigments, lipids) | Use of a non-selective solvent. | Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction.[7] |
| Complex plant matrix. | Employ a preliminary clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction to remove major classes of interfering compounds. |
Chromatographic Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution of this compound from Other Saponins | Suboptimal stationary or mobile phase in column chromatography. | Experiment with different stationary phases (e.g., silica gel, C18 reversed-phase) and mobile phase gradients. |
| Inadequate separation technique. | Consider High-Performance Counter-Current Chromatography (HPCCC), which is well-suited for separating compounds with similar polarities and avoids irreversible adsorption to a solid support.[2][3][8][9] | |
| Low Recovery from Chromatographic Column | Irreversible adsorption to the stationary phase. | This is a common issue with silica gel chromatography. HPCCC eliminates this problem by using a liquid stationary phase.[9] |
| Degradation on the column. | Ensure the pH of the mobile phase is within the stability range of this compound. Avoid prolonged exposure to acidic or basic conditions on the column. | |
| Difficulty in Detecting this compound Fractions | Lack of a strong UV chromophore. | Use an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection, as these are not dependent on UV absorbance.[2][3] |
| Low concentration in eluted fractions. | Concentrate the fractions before analysis. |
Experimental Protocols
Protocol 1: General Extraction of Saponins from Plant Material
-
Preparation of Plant Material:
-
Dry the plant material at a controlled temperature (e.g., 40-50 °C) to prevent enzymatic degradation.
-
Grind the dried material into a fine powder.
-
-
Defatting (Optional but Recommended):
-
Soxhlet extract the powdered material with n-hexane for 6-8 hours to remove lipids and other non-polar compounds.
-
Air-dry the defatted powder.
-
-
Extraction:
-
Extract the defatted powder with 80% methanol or ethanol at room temperature with continuous stirring for 24 hours.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Preliminary Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to obtain the crude saponin extract.
-
Protocol 2: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)
-
Solvent System Selection:
-
The choice of the two-phase solvent system is critical for successful separation. A common system for saponins is a mixture of n-hexane, ethyl acetate, methanol, and water in various ratios.
-
The optimal ratio should be determined experimentally by evaluating the partition coefficient (K) of this compound. The ideal K value is typically between 0.5 and 2.
-
-
HPCCC Instrument Setup:
-
Fill the column with the stationary phase (either the upper or lower phase of the solvent system).
-
Set the desired rotation speed and temperature.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude saponin extract in a small volume of the biphasic solvent system.
-
Inject the sample into the column.
-
Collect fractions at regular intervals.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (ELSD or MS) to identify the fractions containing pure this compound.
-
-
Purity Confirmation:
-
Pool the pure fractions and confirm the purity and identity of this compound using spectroscopic techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Saponins
| Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Silica Gel Column Chromatography | Adsorption | Inexpensive, widely available. | Irreversible adsorption, potential for sample degradation, lower resolution for similar compounds. | 70-90% |
| Reversed-Phase (C18) HPLC | Partition | High resolution, reproducible. | Can be expensive, potential for irreversible adsorption. | >95% |
| High-Performance Counter-Current Chromatography (HPCCC) | Liquid-liquid partition | No solid support (no irreversible adsorption), high sample loading capacity, good for separating compounds with similar polarity.[9] | Requires specialized equipment, solvent system selection can be time-consuming. | >98% |
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
Biological Activity and Signaling Pathways
The specific signaling pathways modulated by this compound are a subject of ongoing research. As a natural product, it may interact with multiple cellular targets. Researchers purifying this compound for biological assays should consider that its activity could be related to pathways commonly affected by other saponins or triterpenoids, such as inflammatory signaling pathways (e.g., NF-κB, MAPK) or apoptosis-related pathways.[10] However, dedicated studies are required to elucidate the precise mechanism of action of this compound.
Caption: Hypothetical signaling pathway context for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 3. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Distillation Methods of Saponin Extracts [plantextractwholesale.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for Macranthoside A.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Macranthoside A, with a specific focus on resolving peak tailing.
Troubleshooting Guide: HPLC Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound, a triterpene glycoside, is a common chromatographic issue that can compromise resolution and quantification accuracy.[1][2][3][4] It is typically observed as an asymmetric peak with a stretched trailing edge.[5] The primary causes can be categorized into chemical interactions and system/method issues.
Chemical Interactions with the Stationary Phase
Peak tailing often occurs when the analyte has a secondary interaction with the stationary phase, in addition to the primary hydrophobic retention mechanism.[6]
-
Issue: Silanol Interactions: this compound, with its multiple hydroxyl groups, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][6] These interactions are a primary cause of peak tailing, especially for polar and basic compounds.[5][6][7]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH ≤ 3) protonates the silanol groups, suppressing their ionization and minimizing secondary interactions.[1][8]
-
Solution 2: Use of Mobile Phase Additives: Adding a competing base, like triethylamine (TEA) at a concentration of around 10-20 mM, can mask the silanol groups, preventing them from interacting with the analyte.[1][9]
-
Solution 3: Employ End-Capped Columns: Use a modern, high-purity silica column that is "end-capped." End-capping chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions.[5][8][10]
HPLC System and Methodological Issues
Problems with the HPLC system or the analytical method can also contribute to poor peak shape.
-
Issue: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][9]
-
Solution: Reduce the injection volume or dilute the sample. Ensure the injection solvent is similar in strength to, or weaker than, the mobile phase.[4]
-
Issue: Extra-Column Effects: Excessive volume between the injector and the detector can cause the separated peak to broaden and tail. This includes long or wide-diameter tubing and poorly fitted connections.[5][7][10][11]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are secure and appropriate for the system to eliminate dead volume.[5]
-
Issue: Column Contamination or Degradation: Accumulation of strongly retained impurities from samples can create active sites that cause tailing.[7] Physical degradation, such as the formation of a void at the column inlet, can also severely affect peak shape.[6][8]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. If a void is present, the column may need to be replaced.[6][8]
Summary of Potential Solutions for Peak Tailing
| Problem Category | Specific Cause | Recommended Solution(s) |
| Chemical Interactions | Secondary interactions with residual silanol groups.[1][5][6] | 1. Lower mobile phase pH to ~2.5-3.0 using additives like 0.1% formic acid.[1][8]2. Use a modern, end-capped, or base-deactivated HPLC column.[8][10]3. Add a competing amine like triethylamine (TEA) to the mobile phase.[9] |
| Trace metal contamination in the silica matrix.[1][11] | 1. Use high-purity, Type B silica columns with low metal content.[1]2. Flush the system with a chelating agent if metal contamination is suspected. | |
| Methodological Issues | Mass overload.[7][9] | 1. Reduce the concentration of the injected sample.2. Decrease the injection volume.[4] |
| Inappropriate sample solvent.[11] | 1. Dissolve the sample in the initial mobile phase composition.[11] | |
| Hardware & System Issues | Extra-column dead volume.[5][10] | 1. Use shorter, narrower internal diameter tubing.2. Ensure all fittings are properly connected and have no gaps. |
| Column contamination or void formation.[6][7] | 1. Use a guard column and filter all samples.2. Flush the column with a strong solvent.3. If a void has formed, replace the column.[6][8] |
Visualizing the Problem and Solution
The following diagrams illustrate the chemical cause of peak tailing and a logical workflow for troubleshooting the issue.
Caption: Chemical interactions leading to HPLC peak tailing.
Caption: Logical workflow for diagnosing HPLC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Modification to Reduce Tailing
This protocol describes the preparation of an acidic mobile phase, a common strategy to minimize silanol interactions.
-
Objective: To prepare a mobile phase with a pH of approximately 2.8.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (high purity, ~99%)
-
-
Procedure:
-
Measure 1000 mL of HPLC-grade water into a clean glass reservoir.
-
Using a micropipette, carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution.
-
Mix thoroughly. This will be your Aqueous Mobile Phase (Solvent A) .
-
Prepare your Organic Mobile Phase (Solvent B) , which is typically 100% Acetonitrile.
-
Set up your HPLC gradient program using Solvents A and B. A good starting point for a scouting gradient is 5% to 95% B over 10-15 minutes for a 100-150 mm column.[12]
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before injecting the sample.
-
Protocol 2: Column Flushing to Remove Contaminants
This protocol is for cleaning a reversed-phase (C18) column that may be contaminated with strongly retained compounds.
-
Objective: To wash the column and remove potential contaminants causing peak tailing.
-
Caution: Always disconnect the column from the detector before flushing to prevent contamination of the detector cell.[6] Check the column manufacturer's guidelines for pressure and solvent compatibility.
-
Procedure:
-
Disconnect the column outlet from the detector and direct the flow to a waste container.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).
-
Wash with 20-30 column volumes of 100% Acetonitrile.
-
Wash with 20-30 column volumes of Isopropanol (if compatible).
-
Flush again with 20 column volumes of 100% Acetonitrile.
-
Gradually re-introduce your mobile phase, starting with the organic component and slowly mixing in the aqueous component.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. Reconnect the detector and test performance.
-
Frequently Asked Questions (FAQs)
Q1: Could peak fronting be related to my tailing issue? A1: Peak fronting, where the front of the peak is sloped, is a different issue from tailing.[1] Fronting is often caused by column overload, poor sample solubility in the mobile phase, or column collapse.[1] While both are forms of peak asymmetry, their root causes are generally different.
Q2: How do I calculate the tailing factor? A2: The USP tailing factor (T) is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[5] A value close to 1.0 is ideal, while values greater than 1.5 are generally considered significant tailing.[4][6]
Q3: Can the choice of organic solvent (acetonitrile vs. methanol) affect tailing? A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different properties that can affect selectivity and interactions with the stationary phase.[5] If you are experiencing tailing with an acetonitrile-based mobile phase, trying a method with methanol may alter the chromatography and improve the peak shape.
Q4: My peak shape is good for other compounds in the same run, but only this compound is tailing. What does this suggest? A4: This strongly suggests a specific chemical interaction between this compound and the stationary phase.[8] The compound's unique structure is likely interacting with active sites (like silanols) that do not affect your other analytes. In this case, method modifications targeting these interactions, such as lowering the pH or using an end-capped column, are the most effective solutions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Macranthoside B CAS#: 146100-02-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. agilent.com [agilent.com]
How to address the low solubility of Macranthoside A in aqueous solutions?
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low aqueous solubility of Macranthoside A. The following information is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in experimental settings.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in aqueous solutions, a systematic approach is recommended. Start with the simplest methods before proceeding to more complex formulations.
-
Step 1: Sonication and Gentle Heating. Begin by attempting to dissolve the compound with the aid of bath sonication. This can help break up aggregates and increase the surface area for dissolution. Gentle heating (e.g., to 37°C) can also be attempted, but monitor for any potential degradation of the compound.
-
Step 2: pH Adjustment. The solubility of compounds with ionizable groups can be pH-dependent. Although this compound, a triterpene glycoside, is not expected to have strongly ionizable groups, minor pH adjustments within the stability range of the compound could be explored.
-
Step 3: Co-solvent Systems. If the above methods are insufficient, the use of a co-solvent is the next logical step. Introduce a small percentage of a water-miscible organic solvent into your aqueous buffer. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to start with a low percentage (e.g., 1-5%) and gradually increase it, while being mindful of the potential effects of the co-solvent on your experimental system. A related compound, Macranthoside B, is known to be soluble in DMSO.
The following flowchart outlines a recommended troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Q2: I have tried using a co-solvent, but the solubility is still insufficient, or the co-solvent concentration is interfering with my assay. What are the next options?
A2: If co-solvents are not a viable solution, more advanced formulation strategies can be employed to enhance the aqueous solubility of this compound. These techniques generally involve creating a more dispersible form of the compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the triterpene core of this compound, within their central cavity, thereby increasing their solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Solid Dispersion: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[1] The drug can exist in an amorphous form, which has higher apparent solubility and faster dissolution rates than the crystalline form.[1] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[2]
-
Nanonization: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rates and higher apparent solubility.[2] Techniques such as milling or high-pressure homogenization can be used to produce nanosuspensions.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
A1: this compound is a triterpene glycoside, a class of natural products characterized by a hydrophobic triterpenoid backbone and attached sugar moieties (glycosides).[3] The large, nonpolar triterpene structure is the primary reason for its low solubility in aqueous solutions. While the sugar groups are hydrophilic, they are often not sufficient to overcome the hydrophobicity of the aglycone.
Q2: What are some common co-solvents that can be used for this compound?
A2: For poorly water-soluble compounds like this compound, common water-miscible organic solvents are used. These include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
It is essential to determine the tolerance of your specific experimental system (e.g., cell culture, enzyme assay) to these solvents, as they can exhibit toxicity or interfere with the assay at higher concentrations.
Q3: How do cyclodextrins improve the solubility of compounds like this compound?
A3: Cyclodextrins have a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic part of this compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in water. This process is a form of complexation.[2]
References
Stability testing of Macranthoside A under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of Macranthoside A. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during these studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the stability testing of this compound.
Q1: Why are my this compound degradation results inconsistent across batches?
A1: Inconsistent results can stem from several factors. Ensure that the initial purity of this compound is consistent across all batches. Minor variations in impurities can sometimes catalyze degradation reactions.[1] Additionally, carefully control environmental parameters such as temperature, humidity, and light exposure, as these are critical factors affecting drug stability.[2][3][4] Verify that the pH of your buffer solutions is accurately prepared and stable throughout the experiment, as pH can significantly influence the rate of hydrolysis.[2]
Q2: I am observing significant degradation of this compound under what I consider to be mild thermal stress. Is this expected?
A2: As a glycoside, this compound may be susceptible to hydrolysis, which can be accelerated by elevated temperatures.[2] Thermal degradation studies are typically carried out at temperatures ranging from 40°C to 80°C.[1] If you observe degradation at the lower end of this range, it may indicate the intrinsic lability of the glycosidic bond. It is crucial to establish a baseline degradation profile to understand the molecule's inherent stability.[5]
Q3: My HPLC analysis shows peak tailing and broadening for this compound after forced degradation. What is the cause?
A3: Poor peak shape in HPLC can be due to several reasons. It is possible that degradation products are co-eluting with the parent peak. Developing a stability-indicating analytical method is crucial to ensure that all degradants are well-separated from the active pharmaceutical ingredient (API).[5][6] Another potential cause is a mismatch between the pH of your sample and the mobile phase, which can affect the ionization state of the analyte and its interaction with the stationary phase.
Q4: How much degradation should I aim for in my forced degradation studies?
A4: The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[1][6] This level of degradation is generally sufficient to demonstrate the stability-indicating power of your analytical method without generating an overly complex degradation profile that may not be relevant to real-world storage conditions.
Q5: What are the primary degradation pathways I should expect for this compound?
A5: For a complex glycoside like this compound, the most common degradation pathways include hydrolysis of the glycosidic bonds, which can be catalyzed by acidic or basic conditions.[1] Oxidation is another major degradation route, often initiated by exposure to oxygen, light, or trace metal ions.[7] Other potential pathways could include isomerization or other rearrangements, depending on the specific structural features of the molecule.[1]
Data on this compound Stability
The following tables summarize the expected stability of this compound under various forced degradation conditions. This data is representative and intended for illustrative purposes.
Table 1: Stability of this compound under Hydrolytic Conditions at 60°C
| Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl | 2 | 85.2 |
| 4 | 72.5 | |
| 8 | 55.1 | |
| Purified Water | 8 | 98.7 |
| 0.1 M NaOH | 2 | 88.9 |
| 4 | 79.3 | |
| 8 | 63.8 |
Table 2: Stability of this compound under Oxidative and Thermal Stress
| Condition | Time (hours) | This compound Remaining (%) |
| 3% H₂O₂ at RT | 4 | 82.1 |
| 8 | 68.4 | |
| 24 | 45.9 | |
| Dry Heat at 80°C | 24 | 92.3 |
| 48 | 85.7 |
Table 3: Photostability of this compound (Solid State)
| Condition | Duration | This compound Remaining (%) |
| ICH Option 2 (1.2 million lux hours, 200 W·h/m²) | 10 days | 96.5 |
Experimental Protocols
A well-designed forced degradation study is essential for understanding the stability of this compound.[5]
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 4, 8, 24 hours) for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound in a controlled temperature oven at 80°C.
-
Sample the solid at specified time points (e.g., 24, 48 hours).
-
Prepare solutions of the sampled solid for analysis.
-
-
Photolytic Degradation (Solid State):
-
Expose solid this compound to light conditions as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples after the exposure period.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating this compound from all potential degradation products.[6]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the stability testing of this compound.
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Key Factors Influencing the Stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Macranthoside A during extraction and analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macranthoside A. The information provided aims to prevent its degradation during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a triterpenoid saponin isolated from plants of the Lonicera genus, notably Lonicera macranthoides.[1][2] As a glycoside, its chemical structure contains sugar moieties attached to a triterpenoid aglycone. This glycosidic linkage is susceptible to hydrolysis under certain conditions, leading to the degradation of the molecule and loss of its biological activity. Therefore, maintaining the stability of this compound throughout extraction, purification, and analysis is critical for obtaining accurate and reproducible results.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound, like other triterpenoid saponins, are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds. Saponins are generally more stable in neutral or slightly acidic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis.[3] Low temperatures are generally recommended for storage to minimize degradation.[3]
-
Enzymatic Activity: Endogenous enzymes present in the plant material can degrade saponins upon cell disruption during extraction.
-
Oxidation: Exposure to oxidative conditions can potentially lead to modifications of the chemical structure.
-
Prolonged Extraction Times: Extended exposure to extraction solvents and conditions, such as prolonged ultrasonication, can contribute to degradation.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation of this compound is expected to occur through the hydrolysis of its glycosidic bonds. This would result in the stepwise loss of sugar units, ultimately yielding the aglycone. The specific degradation products will depend on which glycosidic bond is cleaved. Without specific mass spectrometry data for this compound degradation, we can infer the likely products based on the general behavior of similar saponins. Degradation would likely produce prosapogenins (partially hydrolyzed saponins) and finally the aglycone.
Troubleshooting Guides
Issue 1: Low yield of this compound during extraction.
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline solvents. |
| Thermal Degradation | Perform extraction at room temperature or under cooled conditions. Avoid prolonged heating. |
| Enzymatic Degradation | Immediately process fresh plant material or use properly dried material. Consider blanching fresh material to deactivate enzymes. |
| Inefficient Extraction Solvent | Use a solvent system known to be effective for saponin extraction, such as aqueous methanol or ethanol. |
| Prolonged Ultrasonication | If using ultrasound-assisted extraction, optimize the duration and power to avoid degradation from excessive energy input. |
Issue 2: Inconsistent or decreasing concentrations of this compound in analytical samples.
| Possible Cause | Troubleshooting Step |
| Degradation in Sample Solution | Prepare samples in a neutral or slightly acidic diluent. Analyze samples as soon as possible after preparation. If storage is necessary, keep samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). |
| Hydrolysis in Mobile Phase | Ensure the pH of the HPLC mobile phase is within a stable range for this compound, typically between pH 3 and 6. |
| Photodegradation | Protect samples from direct light by using amber vials or covering them with foil. |
Quantitative Data Summary
Due to the limited availability of specific quantitative degradation kinetics for this compound, the following tables present data for Verbascoside, another glycoside, to illustrate the typical effects of pH and temperature. This data should be considered indicative rather than absolute for this compound.
Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Verbascoside [3]
| Temperature (°C) | k (day⁻¹) in AE Extract | k (day⁻¹) in AE Extract Solution | k (day⁻¹) in AE Extract-Loaded SLNs |
| 40 | - | - | 0.002 ± 0.000 |
| 50 | 0.005 ± 0.001 | - | 0.004 ± 0.000 |
| 60 | 0.010 ± 0.001 | 0.013 ± 0.001 | 0.006 ± 0.000 |
| 70 | 0.018 ± 0.001 | 0.024 ± 0.001 | 0.010 ± 0.001 |
| 80 | 0.033 ± 0.001 | 0.043 ± 0.001 | - |
| 90 | - | 0.076 ± 0.002 | - |
AE: Acanthus ebracteatus; SLNs: Solid Lipid Nanoparticles
Table 2: Effect of pH on the Degradation Rate Constant (k) of Verbascoside in Solution at 25°C [3]
| pH | k (day⁻¹) |
| 2.0 | 0.001 ± 0.000 |
| 5.5 | 0.003 ± 0.000 |
| 7.4 | 0.006 ± 0.000 |
| 8.0 | 0.010 ± 0.000 |
| 11.0 | 0.008 ± 0.000 |
Experimental Protocols
Protocol 1: Extraction of Triterpenoid Saponins from Lonicera macranthoides
This protocol is a general procedure for the extraction of saponins and can be adapted for this compound.
-
Sample Preparation: Air-dry the plant material (e.g., flower buds) at room temperature and grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Alternatively, perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 25°C).
-
-
Filtration and Concentration:
-
Filter the extract through gauze and then filter paper.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography (e.g., silica gel, C18) with a suitable solvent gradient.
-
Protocol 2: Stability-Indicating HPLC-UV Method for Analysis
This is a general stability-indicating HPLC method that can be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-5 min, 10-30% A; 5-25 min, 30-60% A; 25-30 min, 60-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of a pure standard).
-
Column Temperature: 25-30°C.
-
-
Sample Preparation:
-
Dissolve the extract or standard in the initial mobile phase composition or a compatible solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[4][5]
Visualizations
References
- 1. Isolation and characterization of new minor triterpenoid saponins from the buds of Lonicera macranthoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of Macranthoside A in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Macranthoside A. Due to limited published pharmacokinetic data specific to this compound, this guide incorporates established strategies for similar triterpenoid glycosides and general principles of bioavailability enhancement.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is a triterpenoid glycoside. Compounds of this class often exhibit poor oral bioavailability due to several factors:
-
High Molecular Weight and Polarity: The large size and multiple sugar moieties of glycosides can limit their passive diffusion across the intestinal epithelium.
-
Low Lipophilicity: The hydrophilic nature of the sugar groups can hinder partitioning into the lipid membranes of enterocytes.
-
Enzymatic and Chemical Instability: Glycosidic bonds may be susceptible to hydrolysis by gastric acid or intestinal enzymes.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen.
Computational predictions have suggested that the oral bioavailability of this compound may be negligible without formulation enhancement.[1]
Q2: What are the first steps to experimentally assess the in vivo bioavailability of this compound?
A2: A pilot pharmacokinetic (PK) study in a relevant animal model (e.g., rats) is the recommended first step. This typically involves administering a known dose of this compound both intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of this compound are quantified using a validated analytical method like LC-MS/MS. The absolute bioavailability (F%) can then be calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral and IV routes.
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges associated with triterpenoid glycosides:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic compounds. While this compound is polar, LBDDS can still be beneficial by promoting lymphatic transport, thus bypassing first-pass metabolism in the liver.
-
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility and stability.[2]
-
Use of Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells can increase paracellular absorption.
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility.
Q4: How can I prepare a simple formulation of this compound for initial in vivo screening?
A4: For preliminary animal studies, a simple suspension or solution can be prepared. A suggested method for preparing a formulation for in vivo use involves the following steps:
-
Dissolve this compound in a small amount of a biocompatible solvent like DMSO.
-
Add a solubilizing agent such as PEG300 and mix thoroughly.
-
Incorporate a surfactant like Tween 80 to aid in dispersion and stability.
-
Finally, add saline or PBS to reach the desired final concentration. It is crucial to ensure the final concentration of organic solvents is within acceptable limits for the chosen animal model and administration route.[3]
Troubleshooting Guides
| Issue | Potential Causes | Troubleshooting Steps |
| No detectable plasma concentration of this compound after oral administration. | 1. Poor aqueous solubility and dissolution in the GI tract.2. Low permeability across the intestinal epithelium.3. Extensive first-pass metabolism in the intestine or liver.4. Instability in the gastrointestinal environment (e.g., acidic pH, enzymatic degradation).5. Insufficient sensitivity of the analytical method. | 1. Improve Formulation: Prepare a nanosuspension or a solid dispersion to enhance dissolution. Consider a lipid-based formulation like SEDDS.2. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). If Papp is low, consider co-administering a permeation enhancer.3. Investigate Metabolism: Perform an in vitro metabolism study using liver microsomes or S9 fractions to identify major metabolites and metabolic pathways.4. Check Stability: Evaluate the stability of this compound in simulated gastric and intestinal fluids.5. Optimize Bioanalysis: Ensure the LC-MS/MS method has a sufficiently low limit of quantification (LLOQ) to detect anticipated plasma concentrations. |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dissolution of the formulation.2. Variability in gastric emptying and intestinal transit times.3. Inter-individual differences in metabolic enzyme or transporter expression.4. Food effects (if animals are not fasted). | 1. Refine Formulation: Use a formulation that provides more consistent drug release, such as a solution or a well-characterized nanosuspension.2. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing. Administer the formulation carefully to minimize variability in dosing volume and technique.3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-individual variability.4. Consider a Controlled Release Formulation: This can help to reduce the impact of variable GI transit times. |
| The developed formulation is physically unstable (e.g., precipitation, phase separation). | 1. The drug concentration exceeds its solubility in the vehicle.2. Incompatible excipients.3. Improper formulation preparation technique. | 1. Determine Solubility: Measure the equilibrium solubility of this compound in various individual and mixed excipients to select an appropriate vehicle.2. Screen Excipients: Conduct compatibility studies with a range of pharmaceutically acceptable solvents, surfactants, and polymers.3. Optimize Preparation: Systematically evaluate the order of addition of excipients, mixing speed, and temperature during preparation. Utilize techniques like sonication to ensure homogeneity. |
Quantitative Data Summary
| Parameter | Value (for Chlorogenic Acid)[4] | Description |
| Tmax (h) | 0.25 ± 0.11 | Time to reach maximum plasma concentration. |
| Cmax (µg/L) | 35.1 ± 13.9 | Maximum observed plasma concentration. |
| AUC0-t (µg·h/L) | 48.3 ± 15.6 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| t1/2 (h) | 2.1 ± 0.8 | Elimination half-life. |
Note: These values are for a different compound and should be used as a reference for experimental design and data presentation, not as a direct proxy for this compound's behavior.
Experimental Protocols
Protocol 1: Pilot In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=5 per group):
-
Group 1 (IV): this compound (e.g., 1 mg/kg) in a suitable intravenous vehicle, administered via the tail vein.
-
Group 2 (PO): this compound (e.g., 10 mg/kg) in an oral formulation, administered by oral gavage.
-
-
Dose Preparation: Prepare doses based on the formulation guidance (FAQ 4). Ensure the vehicle is sterile for IV administration.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular or saphenous vein into heparinized tubes at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21 days post-seeding.
-
Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Experiment:
-
Add this compound solution (e.g., 10 µM) to the apical (A) side of the Transwell.
-
Take samples from the basolateral (B) side at specified time intervals (e.g., 30, 60, 90, 120 minutes).
-
Also, perform the experiment in the B-to-A direction to determine the efflux ratio.
-
-
Analysis: Quantify the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: Workflow for investigating and enhancing the bioavailability of this compound.
Caption: Potential absorption and metabolic pathways of a triterpenoid glycoside.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Revealing the potential therapeutic mechanism of Lonicerae Japonicae Flos in Alzheimer’s disease: a computational biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Antioxidant | TargetMol [targetmol.com]
- 4. Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in the analysis of Macranthoside A from biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Macranthoside A from biological samples. The content is designed to address specific issues related to matrix effects and provide detailed experimental protocols.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[2][3] Due to the complex nature of biological samples, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source, compromising the reliability of the results.[1]
Q2: What are the most common sample preparation techniques to minimize matrix effects for saponin analysis?
A2: The three most common techniques are:
-
Solid-Phase Extraction (SPE): Offers high selectivity and cleanup, effectively removing many interfering substances. It is a robust method for complex matrices like plasma.[4]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates the analyte based on its partitioning between two immiscible liquids. It can be effective but may be more labor-intensive and use larger volumes of organic solvents.
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[5] While quick, it may be less effective at removing other matrix components like phospholipids, potentially leading to more significant matrix effects.[5]
Q3: How do I choose the right internal standard (IS) for this compound analysis?
A3: An ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, a structural analog with similar physicochemical properties, chromatographic retention time, and ionization response is the next best choice. The IS is crucial for correcting for variability during sample preparation and for mitigating matrix effects.[1]
Q4: What are the typical signs of matrix effects in my LC-MS/MS data?
A4: Signs of matrix effects include:
-
Poor reproducibility of analyte response in different sample lots.
-
Inconsistent peak areas for quality control (QC) samples.
-
A significant difference in the analyte's response when spiked into a solvent versus a blank biological matrix extract.
-
Drifting retention times or distorted peak shapes can also be indicative of matrix buildup on the analytical column.
Troubleshooting Guides
Guide 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | For SPE: - Optimize the conditioning, loading, washing, and elution steps. Ensure the sorbent chemistry is appropriate for this compound.- Test different elution solvents and volumes.For LLE: - Adjust the pH of the aqueous phase to ensure this compound is in its neutral form for efficient extraction into the organic phase.- Screen different organic solvents.For PPT: - Ensure the ratio of precipitation solvent to the sample is optimal (typically 3:1 or 4:1 for acetonitrile).[5]- Check for analyte co-precipitation with proteins. |
| Analyte Instability | - Investigate the stability of this compound in the biological matrix and during the entire sample preparation process (e.g., freeze-thaw cycles, bench-top stability).- Perform experiments at lower temperatures if degradation is suspected. |
| Adsorption to Labware | - Use low-adsorption polypropylene tubes and plates.- Silanize glassware if it must be used. |
Guide 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting and timing for all steps.- Thoroughly vortex or mix samples at each stage.- For SPE, ensure a consistent flow rate during loading and elution. |
| Variable Matrix Effects | - Improve the sample cleanup method to remove more interfering components. Consider switching from PPT to SPE.- Use a stable isotope-labeled internal standard if available. If not, ensure the selected analog closely tracks the analyte's behavior.- Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression. A post-column infusion experiment can identify these regions.[6] |
| Instrumental Issues | - Check for fluctuations in the LC pump flow rate and temperature.- Ensure the mass spectrometer is properly calibrated and stable. |
Guide 3: Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | - Optimize the chromatographic gradient to separate this compound from the phospholipid elution region (typically in the later part of the chromatogram in reversed-phase LC).- Employ a sample preparation technique that specifically removes phospholipids, such as certain SPE cartridges or specialized protein precipitation plates. |
| High Salt Concentration | - If using LLE, ensure the aqueous phase is not overly saturated with salt.- For SPE, include an effective wash step to remove salts before elution. |
| Poor Chromatographic Peak Shape | - Tailing or fronting peaks can lead to co-elution with matrix components. Optimize the mobile phase composition (e.g., pH, organic modifier) and consider a different analytical column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
(Based on the method for Macranthoside B by Chen et al., 2009)
This protocol provides a robust method for extracting this compound from plasma, offering good recovery and cleanup.
Materials:
-
SPE Cartridges: C18, 100 mg/1 mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Plasma sample
-
Internal Standard (IS) solution
Procedure:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample (pre-spiked with IS) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the UPLC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for this compound in Plasma
This is a simpler, faster, but potentially less clean method compared to SPE.
Materials:
-
Acetonitrile (HPLC grade, chilled)
-
Plasma sample
-
Internal Standard (IS) solution
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
IS Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Quantitative Data Summary
The following table summarizes the validation data for a UPLC-MS/MS method for Macranthoside B, which can be used as a reference for developing a method for this compound.
| Parameter | Macranthoidin B | Macranthoidin A | Dipsacoside B | Macranthoside B |
| Linear Range (ng/mL) | 7.72 - 772 | 6.06 - 606 | 7.16 - 716 | 1.43 - 143 |
| LLOQ (ng/mL) | 7.72 | 6.06 | 7.16 | 1.43 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% |
| Accuracy (% bias) | -10% to 10% | -10% to 10% | -10% to 10% | -10% to 10% |
| Recovery | > 70% | > 70% | > 70% | > 70% |
| Data adapted from Chen et al., J Chromatogr B, 2009.[4] |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Liquid chromatography-mass spectrometry analysis of macranthoidin B, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Macranthoside A Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macranthoside A quantification assays. The information is based on established liquid chromatography-mass spectrometry (LC-MS) methods for similar saponins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in biological samples?
A1: A validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended for the quantification of this compound in biological matrices such as plasma. This method offers high sensitivity and selectivity, which is crucial for complex sample analysis.
Q2: What are the key validation parameters to assess for a this compound quantification method?
A2: The core validation parameters include linearity, accuracy, precision (both intra- and inter-day), selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability. These parameters ensure the reliability and reproducibility of the analytical method.
Q3: What type of extraction method is suitable for this compound from plasma samples?
A3: Solid-Phase Extraction (SPE) is an effective method for extracting this compound and similar saponins from plasma. This technique helps to remove interfering substances and concentrate the analyte, leading to a cleaner sample for LC-MS analysis.
Q4: What are the typical challenges encountered during the quantification of this compound?
A4: Common challenges include matrix effects from complex biological samples, achieving adequate sensitivity for low concentrations, potential instability of the analyte during sample processing and storage, and the presence of structurally similar compounds that can interfere with the analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Use a guard column and/or flush the column with a strong solvent. Replace the column if necessary. 3. Dilute the sample to fall within the linear range of the assay. |
| Low Signal Intensity or Sensitivity | 1. Inefficient extraction recovery. 2. Suboptimal mass spectrometry parameters. 3. Analyte degradation. | 1. Optimize the Solid-Phase Extraction (SPE) protocol (e.g., sorbent type, wash and elution solvents). 2. Tune the MS parameters (e.g., collision energy, declustering potential) for this compound. 3. Ensure proper sample handling and storage conditions (e.g., on ice, limited freeze-thaw cycles). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instrument instability. 3. Pipetting errors. | 1. Standardize the extraction procedure and ensure consistent timing and reagent volumes. 2. Allow the LC-MS system to equilibrate and perform system suitability tests before analysis. 3. Use calibrated pipettes and ensure proper pipetting technique. |
| Inaccurate Results (Poor Accuracy) | 1. Matrix effects (ion suppression or enhancement). 2. Incorrect calibration standards. 3. Analyte instability in the matrix. | 1. Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects. 2. Prepare fresh calibration standards and verify their concentrations. 3. Evaluate the stability of this compound in the biological matrix under the experimental conditions. |
Quantitative Data Summary
The following tables summarize typical validation parameters for a this compound (analog) quantification assay using LC-MS.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Macranthoside B (analog) | 1.43 - 143 | > 0.999 | 1.43 |
Data from a study on Macranthoside B, a structurally similar saponin.
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Bias) |
| Macranthoside B (analog) | Low, Medium, High | < 10% | < 10% | -10% to 10% |
Data from a study on Macranthoside B, a structurally similar saponin.
Table 3: Recovery
| Analyte | Extraction Method | Overall Recovery |
| Macranthoside B (analog) | Solid-Phase Extraction | > 70% |
Data from a study on Macranthoside B, a structurally similar saponin.
Experimental Protocols
Detailed Methodology for LC-MS Quantification of this compound (Analog) in Rat Plasma
This protocol is based on a validated method for Macranthoside B.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
2. Liquid Chromatography Conditions
-
Column: Shim-pack CLC-ODS column or equivalent C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid for better peak shape).
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte's properties. For saponins like Macranthoside B, negative selective ion monitoring mode has been used.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions should be determined for this compound for MRM analysis.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for assay results.
Improving the resolution of Macranthoside A from similar saponins in chromatography.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Macranthoside A from structurally similar saponins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic separation challenging?
This compound is a bisdesmosidic triterpenoid saponin isolated from the flower buds of Lonicera macranthoides.[1] The primary challenge in its purification arises from the co-extraction of other saponins with highly similar structures, such as dipsacoside B and macranthoidin B.[1] These structural similarities lead to closely related physicochemical properties, resulting in co-elution or poor resolution in standard chromatographic systems.
Q2: What are the fundamental parameters affecting the resolution of this compound in HPLC?
Chromatographic resolution (Rs) is primarily governed by three key factors:
-
Efficiency (N): This relates to the narrowness of the chromatographic peaks. Higher efficiency (more theoretical plates) leads to sharper peaks, which are easier to resolve. It can be improved by using longer columns or columns packed with smaller particles.
-
Selectivity (α): Also known as the separation factor, this is the most critical parameter for resolving closely related compounds. It represents the ability of the chromatographic system to distinguish between two analytes. Small changes in selectivity can lead to significant improvements in resolution.[2]
-
Retention Factor (k): This is a measure of the time an analyte spends in the stationary phase relative to the mobile phase. Optimizing the retention factor (typically between 2 and 10) can improve resolution, especially for early-eluting peaks.
Q3: Which detection method is most suitable for this compound and other saponins?
Triterpenoid saponins like this compound often lack a strong chromophore, making detection by Ultraviolet (UV) detectors challenging and often resulting in low sensitivity.[3] More effective detection methods include:
-
Evaporative Light Scattering Detector (ELSD): This is a quasi-universal detector that is not dependent on the optical properties of the analyte, making it well-suited for saponins.[3][4]
-
Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides high sensitivity and selectivity, along with structural information for peak identification.[3][4]
Q4: Can techniques other than HPLC be used to separate this compound?
Yes, while reversed-phase HPLC is the most common method, other techniques have proven effective for separating complex saponin mixtures:
-
High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids irreversible adsorption and is suitable for preparative separation. It has been successfully used to separate four triterpene saponins using a chloroform-methanol-water solvent system.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC can offer higher resolution and shorter analysis times compared to HPLC for some triterpenoid saponin separations.[6]
Troubleshooting Guide
Problem: I am observing poor resolution or complete co-elution of this compound with an unknown impurity.
This is the most common issue when separating structurally similar saponins. Follow this systematic approach to improve resolution.
References
- 1. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Culture Conditions for Assessing Macranthoside A Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture conditions for evaluating the cytotoxicity of Macranthoside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of cytotoxic action?
This compound is a triterpene glycoside.[1] While specific studies on this compound's cytotoxic mechanism are limited, extensive research on the closely related compound, Macranthoside B, suggests that its cytotoxic effects are mediated through the induction of apoptosis. This process is associated with an increase in reactive oxygen species (ROS) and the inhibition of the PDK1/Akt signaling pathway.[2][3][4] The cleavage of caspase-3 and PARP are key indicators of this apoptotic process.[2][5]
Q2: Which cancer cell lines are likely responsive to this compound?
Based on studies with the related compound Macranthoside B, the following human cancer cell lines have shown susceptibility and are recommended as starting points for your experiments:
It is always advisable to perform initial screening across a panel of cell lines to determine the most sensitive model for your research focus.
Q3: How should I dissolve this compound for cell culture experiments?
This compound, like many saponins, may have limited aqueous solubility. The recommended procedure is to first dissolve it in a small amount of 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be serially diluted in your cell culture medium to the final desired concentrations.
Important: The final concentration of DMSO in the culture medium should be kept low, typically at or below 0.1% to 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: What is a typical concentration range for this compound in cytotoxicity assays?
Troubleshooting Guides
General Cell Culture and Assay Optimization
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure proper mixing between each dispensing step. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium without cells. | |
| Low signal or no response to this compound | Cell density is too low or too high. | Optimize cell seeding density for your specific cell line and assay duration. A confluent monolayer at the end of the assay can inhibit further growth and affect results. |
| Insufficient incubation time. | Extend the incubation time with this compound (e.g., from 24h to 48h or 72h) to allow for the cytotoxic effects to manifest. | |
| Cell line is resistant to this compound. | Test a different cell line from the recommended list or a panel of cell lines relevant to your research. | |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure rapid and thorough mixing when diluting the DMSO stock into the medium. |
| The final DMSO concentration is too low to maintain solubility. | While keeping DMSO levels low is crucial, a slight increase (e.g., from 0.1% to 0.25%) might be necessary. Always validate the new DMSO concentration for toxicity on your cells. |
Specific Assay Troubleshooting
| Assay | Problem | Possible Cause | Recommended Solution |
| MTT Assay | High background in blank wells. | Contamination of the medium or MTT reagent. | Use fresh, sterile medium and reagents. Ensure aseptic techniques during the assay. |
| Low absorbance readings. | Cell number is too low. | Increase the initial cell seeding density. | |
| Incomplete solubilization of formazan crystals. | Ensure complete removal of the medium before adding the solubilization solution (e.g., DMSO). Mix thoroughly and incubate until all purple crystals are dissolved. | ||
| LDH Assay | High spontaneous LDH release in control wells. | Cells are unhealthy or were handled too roughly. | Ensure gentle handling of cells during seeding and medium changes. Check cell viability before starting the experiment. |
| Serum in the medium contains LDH. | Use a serum-free medium for the assay or heat-inactivate the serum before use. | ||
| Caspase-3 Assay | Low signal in treated cells. | Insufficient induction of apoptosis. | Increase the concentration of this compound or the incubation time. |
| Cell lysate prepared incorrectly. | Ensure complete cell lysis to release caspases. Follow the manufacturer's protocol for the lysis buffer and incubation. | ||
| Assay performed outside the optimal window of caspase activation. | Perform a time-course experiment to determine the peak of caspase-3 activation. |
Experimental Protocols
Cell Seeding for Cytotoxicity Assays
-
Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the optimized seeding density in fresh culture medium.
-
Seed the cells into a 96-well plate at the predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
MTT Cell Viability Assay
-
After the initial 24-hour incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Prepare the 96-well plate with cells and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to react the supernatant with the provided substrate and catalyst.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Caspase-3 Activity Assay
-
Seed and treat cells in a suitable plate format (e.g., 6-well or 12-well plates) with this compound.
-
After treatment, harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol. This typically involves using a specific lysis buffer and incubation on ice.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 405 nm for colorimetric assays).
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound induced apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - ProQuest [proquest.com]
- 5. fb.cuni.cz [fb.cuni.cz]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Triterpenoid Glycosides and Other Natural Compounds
For Immediate Release
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of natural compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several natural compounds against common bacterial pathogens.
| Natural Compound | Compound Class | Microorganism | MIC (μg/mL) | Reference |
| Ursolic Acid | Triterpenoid | Staphylococcus aureus (MSSA) | 7.8 | |
| Staphylococcus aureus (MRSA) | 16-128 | |||
| Oleanolic Acid | Triterpenoid | Staphylococcus aureus (MSSA) | - | |
| Staphylococcus aureus (MRSA) | - | |||
| Madecassic Acid | Triterpenoid | Staphylococcus aureus | 31.25 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 | |||
| Escherichia coli | 250 | |||
| Pseudomonas aeruginosa | 125 | |||
| Quercetin | Flavonoid | Staphylococcus aureus (MRSA) | 62.5 | |
| Apigenin | Flavonoid | Staphylococcus aureus (MRSA) | 31.25 | |
| Chrysin | Flavonoid | Staphylococcus aureus (MRSA) | 15.62 | |
| Thymol | Phenolic Compound | Staphylococcus aureus | - | |
| Curcumin | Polyphenol | Staphylococcus aureus | 100 |
Note: A hyphen (-) indicates that specific data was not available in the cited sources. MRSA refers to Methicillin-resistant Staphylococcus aureus, and MSSA refers to Methicillin-sensitive Staphylococcus aureus.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of a compound. The following is a generalized protocol for the broth microdilution method, a common technique used to determine MIC values.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specified turbidity, corresponding to a known bacterial concentration (typically 10^8 CFU/mL). This suspension is then diluted to the final working concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: The natural compound to be tested is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold dilutions of this stock solution are then prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (medium with no bacteria). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial properties of natural compounds.
Caption: Workflow for antimicrobial evaluation of natural compounds.
Signaling Pathways in Bacterial Resistance
Understanding the mechanisms by which bacteria resist antimicrobial agents is crucial for the development of new drugs. The diagram below illustrates some of the common signaling pathways and mechanisms involved in bacterial resistance.
Caption: Common bacterial resistance mechanisms to antimicrobial compounds.
Validation of Macranthoside A's anticancer activity in different cancer models.
Macranthoside B, a triterpenoid saponin extracted from the traditional Chinese medicine Lonicera macranthoides, has demonstrated significant anticancer properties across a variety of cancer models. This guide provides a comparative overview of its activity, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of its potential as a chemotherapeutic agent. While the initial topic of interest was Macranthoside A, the available body of research predominantly focuses on Macranthoside B.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of Macranthoside B have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
Table 1: IC50 Values of Macranthoside B in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Cervical Cancer | HeLa | Not explicitly stated, but significant dose-dependent decrease in viability was observed. | [1][2][3] |
| Breast Cancer | MCF-7 | Not explicitly stated, but significant dose-dependent decrease in viability was observed. | [1] |
| Glioblastoma | U87 | Not explicitly stated, but significant dose-dependent decrease in viability was observed. | [1] |
| Lung Cancer | A549 | Not explicitly stated, but significant dose-dependent decrease in viability was observed. | [1] |
| Liver Cancer | HepG2 | Not explicitly stated, but significant dose-dependent decrease in viability was observed. | [1] |
| Ovarian Cancer | A2780 | Not explicitly stated, but dose- and time-dependent proliferation blockage was observed. | [4] |
Note: While specific IC50 values for Macranthoside B are not detailed in the provided search results, the studies consistently report a significant, dose-dependent inhibition of cell viability and proliferation.
Mechanisms of Action: Signaling Pathways
Macranthoside B exerts its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
1. PI3K/Akt Signaling Pathway:
Macranthoside B has been shown to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, promoting their survival and proliferation.[1][5][6] By inhibiting this pathway, Macranthoside B leads to the downregulation of anti-apoptotic proteins like Bcl-xL and UHRF1, thereby inducing apoptosis.[1][2][3]
Caption: Macranthoside B inhibits the PI3K/Akt pathway, leading to apoptosis.
2. ROS-Mediated Apoptosis and Autophagy:
Macranthoside B induces the accumulation of reactive oxygen species (ROS) in cancer cells.[4][7] This increase in oxidative stress triggers apoptosis through various mechanisms, including the loss of mitochondrial membrane potential (MMP) and the activation of the JNK signaling pathway.[4][7] Furthermore, in ovarian cancer cells, Macranthoside B has been shown to induce autophagy via the ROS/AMPK/mTOR pathway.[4]
Caption: Macranthoside B induces ROS-mediated apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on Macranthoside B's anticancer activity.
1. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Macranthoside B or a vehicle control for a specified duration (e.g., 24 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[7]
2. Apoptosis Analysis (Flow Cytometry):
-
Cell Treatment and Harvesting: Cells are treated with Macranthoside B, harvested, and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
3. Western Blotting:
-
Protein Extraction: Cells are lysed to extract total protein, and the protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, PDK1, caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion
The available evidence strongly suggests that Macranthoside B is a promising natural compound with potent anticancer activity against a range of cancer cell lines. Its ability to induce apoptosis and autophagy through the modulation of critical signaling pathways like PI3K/Akt and ROS-mediated pathways highlights its potential for further investigation and development as a novel chemotherapeutic agent. Future studies should focus on determining the precise IC50 values in a broader panel of cancer cells and validating these in vivo findings in animal models to translate these promising preclinical results into clinical applications.
References
- 1. fb.cuni.cz [fb.cuni.cz]
- 2. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Macranthoside A
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Macranthoside A: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is a synthesis of established analytical practices and data from studies on similar compounds, offering a framework for methodological cross-validation.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of triterpenoid saponins like this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.99 | > 0.999[1] | > 0.94[2] |
| Accuracy (% Bias) | Within ±15% | -10% to 10%[1] | 98% to 102% Recovery[2] |
| Precision (% RSD) | < 15% | < 10%[1] | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range[3] | ng/band range[2][4] |
| Limit of Quantification (LOQ) | ng/mL range[5] | low ng/mL range[1][3] | ng/band range[2][4] |
| Selectivity | Moderate | High | Moderate to High |
| Throughput | Moderate | High | High (multiple samples per plate)[4] |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used technique for the quantification of various compounds due to its reliability and cost-effectiveness.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol.
-
Perform sonication for 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (pH adjusted to 2 with formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection in the range of 200-210 nm, as triterpenoid saponins often lack a strong chromophore.
-
Injection Volume: 10 µL.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in methanol over a concentration range (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²).
-
Accuracy and Precision: Analyze replicate samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.
Sample Preparation:
-
For plasma samples, a protein precipitation method with methanol is often employed.[3]
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analyte.[1]
-
Centrifuge the sample and collect the supernatant for injection.
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column is typically used.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition for this compound.
Validation Parameters:
-
The validation parameters are assessed similarly to the HPLC-UV method but with a focus on matrix effects, which can influence ionization efficiency.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.
Sample and Standard Preparation:
-
Dissolve the sample and this compound standard in methanol to obtain a known concentration.
-
Apply the samples and standards as bands onto the HPTLC plate (e.g., silica gel 60 F254).
Chromatographic Development:
-
Mobile Phase: A mixture of solvents such as chloroform and methanol in an optimized ratio (e.g., 8:2 v/v) is used for development.[2]
-
Development: The plate is developed in a twin-trough chamber to a specific distance.
Densitometric Analysis:
-
After development, the plate is dried.
-
The bands are visualized under UV light or by derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Quantification is performed by densitometry at a specific wavelength.
Validation Parameters:
-
Linearity: Assessed by applying different amounts of the standard and measuring the corresponding peak areas.
-
Accuracy: Often determined by the standard addition method.[2]
-
LOD and LOQ: Calculated from the standard deviation of the lowest response and the slope of the calibration curve.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway concept.
Caption: Workflow for cross-validation of analytical methods.
Caption: Example of a hypothetical signaling pathway.
References
- 1. Liquid chromatography-mass spectrometry analysis of macranthoidin B, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An High Performance Thin Layer Chromatography (HPTLC) Validated Method for the Determination of Ephedrine Alkaloids in Multi-Plant Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcours.net [mcours.net]
A Comparative Analysis of Macranthoside A Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various techniques for the extraction of Macranthoside A, a promising saponin. Due to the limited availability of direct comparative studies on this compound, this analysis incorporates data from the extraction of structurally related saponins, Macranthoidin B and Dipsacoside B, from the same plant source, Lonicera macranthoides, to provide a relative assessment of different extraction methodologies.
This guide delves into both conventional and modern extraction techniques, offering a comprehensive overview of their principles, performance metrics, and detailed experimental protocols. The information presented aims to assist researchers in selecting the most suitable extraction method based on their specific laboratory capabilities and research objectives.
Data Presentation: A Comparative Overview of Extraction Techniques
The following table summarizes the key quantitative parameters of various extraction methods. The data for Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES), Maceration, and Percolation are derived from studies on Macranthoidin B and Dipsacoside B from Lonicera macranthoides and serve as a valuable proxy for evaluating these methods for this compound.[1][2][3] Parameters for Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Soxhlet Extraction are based on general principles and typical applications for similar bioactive compounds.[4][5][6][7][8][9][10][11][12][13][14]
| Extraction Technique | Solvent | Temperature (°C) | Extraction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) with DES | Choline chloride: Ethylene glycol (1:2 molar ratio) with 40% water | 51 | 43 min | High (e.g., 101.82 ± 3.7 mg/g for related saponins)[3] | Potentially High | High efficiency, short extraction time, environmentally friendly solvent system.[3][15] | Requires specialized ultrasonic equipment. |
| Maceration | 50% Ethanol | 25 | 6 h | Moderate | Moderate | Simple, low cost, does not require specialized equipment.[2] | Time-consuming, lower efficiency compared to modern techniques.[2] |
| Percolation | 50% Ethanol | 25 | 12 h (soaking) + percolation time | Moderate | Moderate | Can be more efficient than maceration for larger quantities. | Requires a percolator, can be slow.[2] |
| Microwave-Assisted Extraction (MAE) | Polar solvents (e.g., Ethanol, Methanol, Water) | 50 - 150 | 5 - 40 min | High | High | Very short extraction time, reduced solvent consumption, high efficiency.[4][10][11][14] | Requires a dedicated microwave extractor, potential for localized overheating.[8] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with a polar co-solvent like methanol) | 35 - 60 | 10 - 60 min | High | Very High | High selectivity, no solvent residue, mild extraction temperatures.[5][9][12][13][16] | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.[13] |
| Soxhlet Extraction | Organic solvents (e.g., Ethanol, n-Hexane) | Boiling point of the solvent | 16 - 24 h | High | Moderate | Continuous extraction with fresh solvent leads to high yield.[1][3][6][7] | Very long extraction time, large solvent consumption, potential for thermal degradation of compounds.[4][6] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their implementation in a laboratory setting.
Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES)
This protocol is adapted from a study on related saponins and represents an optimized, efficient, and green extraction method.[2][3]
-
Preparation of DES: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio. Add 40% (w/w) of water to the mixture.
-
Sample Preparation: Weigh 1 g of dried and powdered Lonicera macranthoides plant material.
-
Extraction:
-
Place the powdered sample in a 50 mL conical flask.
-
Add 22 mL of the prepared DES (liquid-to-solid ratio of 22 mL/g).
-
Place the flask in an ultrasonic bath with a power output of 280 W.
-
Conduct the extraction at a temperature of 51°C for 43 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture at 3800 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 μm microporous membrane to obtain the crude extract.
-
Maceration
This is a conventional and straightforward extraction method.[2]
-
Sample Preparation: Weigh 1 g of dried and powdered Lonicera macranthoides plant material.
-
Extraction:
-
Place the powdered sample in a 50 mL conical flask.
-
Add 20 mL of 50% ethanol.
-
Seal the flask and allow it to stand at 25°C for 6 hours with occasional shaking.
-
-
Post-Extraction:
-
Centrifuge the mixture at 3800 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 μm microporous membrane.
-
Percolation
This method is suitable for larger sample sizes compared to maceration.[2]
-
Sample Preparation: Weigh 4 g of dried and powdered Lonicera macranthoides plant material.
-
Extraction:
-
Place the powdered sample in a glass percolation cylinder.
-
Add enough 50% ethanol to soak the material and let it stand for 12 hours.
-
Begin the percolation process by adding fresh 50% ethanol at a flow rate of 3 mL/min, maintaining a temperature of 25°C.
-
-
Post-Extraction:
-
Collect the filtrate.
-
Filter the collected liquid through a 0.45 μm microporous membrane.
-
Microwave-Assisted Extraction (MAE)
The following is a general protocol that can be optimized for this compound extraction.[4][10][11]
-
Sample Preparation: Weigh a specific amount of dried and powdered plant material (e.g., 1 g).
-
Extraction:
-
Place the sample in a microwave-safe extraction vessel.
-
Add a suitable polar solvent (e.g., ethanol) at a specific solid-to-liquid ratio.
-
Set the microwave power (e.g., 300-800 W) and extraction time (e.g., 5-30 minutes).
-
The temperature can be monitored and controlled if the equipment allows.
-
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
Supercritical Fluid Extraction (SFE)
This is a green and highly selective extraction method.[5][9][12][13][16]
-
Sample Preparation: Place the dried and ground plant material into the extraction vessel of the SFE system.
-
Extraction:
-
Pressurize the system with supercritical CO2 to the desired pressure (e.g., 200-400 bar).
-
Set the extraction temperature (e.g., 40-60°C).
-
If necessary, introduce a co-solvent (e.g., methanol) to enhance the extraction of polar compounds.
-
The extraction is typically run for a set period (e.g., 30-60 minutes).
-
-
Post-Extraction:
-
Depressurize the system, causing the CO2 to return to a gaseous state and precipitate the extracted compounds.
-
Collect the extract from the collection vessel.
-
Soxhlet Extraction
A classic, exhaustive extraction method.[1][3][6][7]
-
Sample Preparation: Place a known amount of dried and powdered plant material (e.g., 10-20 g) into a cellulose thimble.
-
Extraction:
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent (e.g., ethanol) to the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample.
-
The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the flask.
-
This process is repeated for an extended period (e.g., 16-24 hours).
-
-
Post-Extraction:
-
After cooling, the solvent containing the extract in the round-bottom flask is collected.
-
The solvent is typically removed using a rotary evaporator to obtain the crude extract.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for this compound extraction and purification. No specific signaling pathways for this compound have been definitively established in the reviewed literature.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. tsijournals.com [tsijournals.com]
- 6. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Extraction of Secondary Metabolites Using Ethyl Lactate Green Solvent from Ambrosia arborescens: LC/ESI-MS/MS and Antioxidant Activity [mdpi.com]
- 11. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Ultrasound-assisted green extraction methods: An approach for cosmeceutical compounds isolation from Macadamia integrifolia pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Efficacy of Macranthoside A in Comparison to Standard-of-Care Antibiotics: A Review of Preclinical Evidence
Disclaimer: Due to the limited availability of specific antibacterial efficacy data for Macranthoside A in publicly accessible literature, this guide utilizes Asiatic acid , a structurally related triterpenoid with established antibacterial properties, as a proxy to illustrate a comparative analysis against standard-of-care antibiotics. All data presented for the "Illustrative Natural Compound" should be understood as representing Asiatic acid and not this compound. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents from natural sources. Triterpenoid saponins, a class of plant secondary metabolites, have demonstrated a wide range of biological activities, including antimicrobial effects. This compound, a triterpenoid saponin, has been noted for its antimicrobial potential, though specific efficacy data remains scarce. This guide provides a comparative overview of the antibacterial efficacy of an illustrative natural compound, Asiatic acid, against key pathogenic bacteria, alongside the performance of current standard-of-care antibiotics.
Comparative Antibacterial Efficacy
The antibacterial efficacy of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. The following tables summarize the MIC values for our illustrative natural compound and standard-of-care antibiotics against Staphylococcus aureus, Escherichia coli, and Salmonella enterica.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Compound/Antibiotic | Class | MIC (µg/mL) | Citation |
| Illustrative Natural Compound (Asiatic acid) | Triterpenoid | 20-40 | [1][2] |
| Vancomycin | Glycopeptide | 0.5-2 | |
| Daptomycin | Lipopeptide | 0.25-1 | |
| Linezolid | Oxazolidinone | 1-4 | |
| Clindamycin | Lincosamide | 0.06-0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Escherichia coli
| Compound/Antibiotic | Class | MIC (µg/mL) | Citation |
| Illustrative Natural Compound (Asiatic acid) | Triterpenoid | 20-40 | [1][2] |
| Ciprofloxacin | Fluoroquinolone | 0.008-0.5 | |
| Ceftriaxone | Cephalosporin | 0.015-1 | |
| Meropenem | Carbapenem | 0.015-0.5 | |
| Trimethoprim/Sulfamethoxazole | Sulfonamide/DHFR inhibitor | 0.12/2.28 - 4/76 |
Table 3: Minimum Inhibitory Concentration (MIC) Against Salmonella enterica (serovar Typhimurium as a model)
| Compound/Antibiotic | Class | MIC (µg/mL) | Citation |
| Illustrative Natural Compound (Asiatic acid) | Triterpenoid | 20-40 | [1][2] |
| Ciprofloxacin | Fluoroquinolone | 0.008-0.03 | |
| Azithromycin | Macrolide | 2-8 | |
| Ceftriaxone | Cephalosporin | 0.015-0.25 |
Mechanism of Action of the Illustrative Natural Compound (Asiatic acid)
The antibacterial activity of Asiatic acid is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane.[1] This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions (e.g., K+) and nucleotides, ultimately resulting in bacterial cell death.[1]
Caption: Proposed mechanism of action for Asiatic acid.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard procedure for its determination.
Experimental Workflow: Broth Microdilution Assay
References
Navigating the Data Gap: The Case of Macranthoside A's In Vitro and In Vivo Correlation
A comprehensive review of existing scientific literature reveals a significant lack of data to establish a meaningful in vitro and in vivo correlation for the effects of Macranthoside A. While identified as a triterpene glycoside with potential anti-microbial properties, detailed studies elucidating its mechanisms of action and translating its effects from laboratory cell cultures to whole organism models are not publicly available at this time. This data gap prevents a direct comparison with alternative compounds and the creation of a detailed experimental guide as requested.
In contrast, a closely related compound, Macranthoside B , also a triterpenoid saponin extracted from Lonicera macranthoides, has been more extensively studied. Research on Macranthoside B has demonstrated notable anti-tumor activities, providing a clearer picture of its biological effects both in vitro and in vivo.
A Look at the Better-Studded Sibling: Macranthoside B
Studies on Macranthoside B have shown that it can inhibit the proliferation of various cancer cell lines.[1][2] The primary mechanism of action identified is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3]
In vitro evidence points to Macranthoside B's ability to:
-
Increase the accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[1]
-
Trigger the cleavage of caspase-3 and PARP, key executioner proteins in the apoptotic cascade.[1][2][3]
-
Promote apoptosis through the generation of reactive oxygen species (ROS).[1][4]
-
Inhibit the prosurvival PDK1/Akt signaling pathway.[1]
In vivo studies using xenograft tumor models in mice have corroborated these in vitro findings. Administration of Macranthoside B led to a significant reduction in tumor volume and weight compared to control groups, demonstrating its anti-tumor efficacy in a living organism.[2]
The Uncharted Territory of this compound
The absence of similar in-depth studies for this compound makes it impossible to construct a comparative guide that meets the required standards of data presentation and experimental detail. Key missing elements include:
-
Quantitative in vitro data: No published IC50 values for cytotoxicity against various cell lines, or dose-response curves for specific biological effects.
-
Detailed in vivo data: Lack of studies in animal models to assess efficacy, pharmacokinetics, and toxicology.
-
Mechanism of action: The signaling pathways modulated by this compound remain uninvestigated.
Future Directions
To establish an in vitro and in vivo correlation for this compound, a systematic research approach would be necessary. This would involve:
-
In Vitro Characterization:
-
Cytotoxicity screening against a panel of relevant cell lines.
-
Mechanistic studies to identify the molecular targets and signaling pathways affected by the compound.
-
Assays to evaluate specific biological activities, such as anti-inflammatory, anti-viral, or anti-bacterial effects.
-
-
In Vivo Evaluation:
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Efficacy studies in appropriate animal models of disease.
-
Toxicology studies to assess the safety profile of the compound.
-
Below is a conceptual workflow for how such an investigation might be structured.
Caption: Conceptual Workflow for Establishing In Vitro-In Vivo Correlation.
Until such research is conducted and published, a direct and objective comparison of this compound's performance against other alternatives, supported by experimental data, remains an endeavor for future scientific investigation. Researchers interested in the therapeutic potential of compounds from Lonicera macranthoides may find the existing literature on Macranthoside B to be a more fruitful area of inquiry at present.
References
- 1. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 4. fb.cuni.cz [fb.cuni.cz]
A Head-to-Head Comparison of Macranthoside A and Other Saponins in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product drug discovery, saponins have emerged as a promising class of compounds with diverse pharmacological activities. This guide provides a head-to-head comparison of Macranthoside A, a triterpenoid saponin, with other well-characterized saponins, namely Dioscin and Ginsenoside Rg3. Due to the limited public data on this compound, this comparison leverages available data on its close structural analog, Macranthoside B, to provide a substantive analysis of its potential anticancer and anti-inflammatory properties.
Data Presentation: Quantitative Comparison of Saponin Activity
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of Macranthoside B (as a proxy for this compound), Dioscin, and Ginsenoside Rg3.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Saponins in Various Cancer Cell Lines
| Saponin | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | U87 (Glioblastoma) |
| Macranthoside B | ~10-20[1] | ~10-20[2] | - | ~10-20[2] | ~10-20[2] | ~10-20[2] |
| Dioscin | - | 1.53 - 6[3] | 1.53 - 6[3] | - | - | - |
| Ginsenoside Rg3 | - | - | - | - | - | - |
Note: Data for Ginsenoside Rg3 is often presented in terms of percentage inhibition at a specific concentration rather than IC50 values, and varies widely depending on the specific cancer cell line and experimental conditions.
Table 2: Comparative Anti-Inflammatory Activity of Saponins
| Saponin | Assay | IC50 Value (µM) |
| This compound/B | - | Data not available |
| Dioscin | - | Data not available |
| Ginsenoside Rg3 | Inhibition of NO production | Data varies |
Note: While the anti-inflammatory properties of these saponins are widely reported, standardized IC50 values for direct comparison are scarce in the public domain.
Mandatory Visualization
Signaling Pathways in Saponin-Mediated Anticancer Activity
The following diagrams illustrate the key signaling pathways modulated by the compared saponins in cancer cells.
Caption: Key anticancer mechanisms of Macranthoside B, Dioscin, and Ginsenoside Rg3.
Experimental Workflow: Cell Viability Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of saponins using an MTT assay.
Caption: Standard workflow for determining saponin cytotoxicity using the MTT assay.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration of a saponin that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Saponin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, remove the medium and replace it with fresh medium containing serial dilutions of the saponin. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection (Caspase-3 Activity Assay)
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in saponin-treated cells.
Materials:
-
Cancer cell line
-
Saponin
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed and treat cells with the saponin at its IC50 concentration for a specified time.
-
Harvest the cells (both adherent and floating) and wash with ice-cold PBS.
-
Lyse the cells using a specific lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well and incubate at 37°C, protected from light.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the caspase-3 activity based on the rate of substrate cleavage.
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)
Objective: To investigate the effect of saponins on the expression and phosphorylation status of key proteins in a specific signaling pathway.
Materials:
-
Cancer cell line
-
Saponin
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the saponin for a designated time.
-
Lyse the cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
References
- 1. Mechanistic Study of Macranthoside B Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fb.cuni.cz [fb.cuni.cz]
- 3. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of Macranthoside B Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Macranthoside B, a triterpenoid saponin with demonstrated anticancer properties, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data presented is intended to serve as a resource for researchers investigating novel therapeutic agents for cancer treatment. While quantitative data for Macranthoside B's half-maximal inhibitory concentration (IC50) across multiple cell lines is still emerging in publicly available literature, this guide summarizes its observed dose-dependent cytotoxic effects and provides a detailed comparison with the IC50 values of well-known chemotherapeutic agents.
Executive Summary
Macranthoside B has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Its mechanism of action involves the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway. This guide presents available data on its activity and compares it with the established cytotoxicity profiles of Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), lung (A549), liver (HepG2), and glioblastoma (U87).
Quantitative Cytotoxicity Data
Direct comparative studies providing IC50 values for Macranthoside B alongside Doxorubicin, Cisplatin, and Paclitaxel under identical experimental conditions are limited. The following tables summarize the available IC50 values for the established anticancer drugs against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions, which can lead to variations.[1][2]
Table 1: IC50 Values of Doxorubicin, Cisplatin, and Paclitaxel Against Various Human Cancer Cell Lines (µM)
| Cell Line | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) |
| MCF-7 (Breast) | 0.01 - 7.67 | ~10 - 20 | 0.0072 |
| HeLa (Cervical) | 0.14 - 2.92 | ~5 - 15 | Not Widely Reported |
| A549 (Lung) | 0.24 - >20 | ~5 - 15 | 0.00135 |
| HepG2 (Liver) | 1.3 - 12.18 | ~8 - 20 | Not Widely Reported |
| U87 (Glioblastoma) | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Note: The IC50 values can vary significantly based on the assay used, exposure time, and specific cell line passage number.
Mechanism of Action: The PI3K/Akt Signaling Pathway
Macranthoside B exerts its anticancer effects, at least in part, by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a common feature in many cancers.
By inhibiting the PI3K/Akt pathway, Macranthoside B can trigger a cascade of events leading to programmed cell death (apoptosis) in cancer cells.
References
Independent Validation of Published Research on Macranthoside A: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant scarcity of primary research on Macranthoside A, posing challenges for independent validation and comparison. The majority of accessible studies focus on a related compound, Macranthoside B. This guide summarizes the limited available data for this compound and highlights the current gaps in its research landscape.
While this compound is commercially available and cited for its anti-microbial and cytotoxic properties, the primary research articles substantiating these claims with detailed experimental protocols and mechanistic insights are not readily accessible. This limitation curtails a thorough, independent assessment of its biological activities and potential therapeutic applications.
In-Vitro Cytotoxicity Data
Limited and unverified quantitative data on the cytotoxic effects of this compound is available from commercial suppliers. The following table summarizes this information; however, it is crucial to note that this data has not been corroborated through accessible primary research publications.
| Compound | Cell Line | Assay Duration | Reported IC50 |
| This compound | HL-60 (Human promyelocytic leukemia) | 72 hours | 7.8 µg/mL |
| This compound | J774 (Mouse macrophage) | 72 hours | 0.07 µM |
Experimental Protocols
Due to the inaccessibility of the primary research articles associated with the aforementioned cytotoxicity data, detailed experimental protocols cannot be provided. Key methodological details that remain unverified include:
-
Cell culture conditions and passage numbers.
-
Preparation and final concentrations of this compound.
-
Specifics of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol used.
-
Data analysis methods and statistical tests performed.
Signaling Pathways
There is currently no available information from the searched literature regarding the signaling pathways modulated by this compound. Mechanistic studies are required to elucidate its mode of action.
Research Validation and Data Retrieval Workflow
The following diagram illustrates the workflow undertaken in an attempt to gather and validate the published research on this compound, highlighting the current limitations in accessing primary data.
Caption: this compound Research Validation Workflow.
A Systematic Review and Meta-Analysis of Macranthoside A Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, a comprehensive systematic review or meta-analysis specifically on Macranthoside A is not available in peer-reviewed literature. This guide synthesizes available data on this compound and its close structural analog, Macranthoside B, to provide a comparative overview of its potential therapeutic applications. The absence of direct quantitative data for this compound in several key areas highlights a significant gap in current research.
Introduction
This compound is a triterpenoid saponin that has been identified for its potential biological activities. Triterpenoid saponins are a diverse class of natural products known for a wide range of pharmacological effects, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the available data on this compound and its analogs, alongside established therapeutic alternatives.
Antimicrobial Activity: A Comparative Overview
No specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens were found in the reviewed literature. This represents a critical knowledge gap. However, the general class of triterpenoids is known to possess antimicrobial properties. The following table compares standard-of-care antibiotics for Staphylococcus aureus, a common and often drug-resistant pathogen.
Table 1: Comparison of Standard Antimicrobial Agents Against Staphylococcus aureus
| Compound/Drug | Class | Mechanism of Action | Reported MIC Range (μg/mL) against S. aureus |
| This compound | Triterpenoid Saponin | Data Not Available | Data Not Available |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | 0.5 - 2 |
| Linezolid | Oxazolidinone | Inhibits protein synthesis | 1 - 4 |
| Daptomycin | Lipopeptide | Disrupts cell membrane function | 0.25 - 1 |
| Clindamycin | Lincosamide | Inhibits protein synthesis | 0.06 - 0.5 |
| Trimethoprim/Sulfamethoxazole | Dihydrofolate reductase inhibitor | Inhibits folic acid synthesis | 0.25/4.75 - 2/38 |
Anticancer Activity: A Comparative Overview
Table 2: Comparison of In Vitro Anticancer Activity Against HeLa Cells
| Compound/Drug | Class | Mechanism of Action | Reported IC50 (µM) against HeLa Cells |
| Macranthoside B | Triterpenoid Saponin | Induces apoptosis via PDK1/Akt pathway inhibition and ROS generation | ~15 |
| Cisplatin | Platinum-based | Cross-links DNA, inducing apoptosis | 2 - 10 |
| Paclitaxel | Taxane | Stabilizes microtubules, leading to cell cycle arrest and apoptosis | 0.01 - 0.1 |
| Doxorubicin | Anthracycline | Intercalates DNA and inhibits topoisomerase II | 0.1 - 1 |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing CAMHB.
-
Inoculum Preparation: The bacterial strain (e.g., Staphylococcus aureus) is cultured to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or B) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Apoptotic Pathway Induced by Macranthoside B
Studies on Macranthoside B have elucidated its pro-apoptotic mechanism in cancer cells. It is shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of the PDK1/Akt signaling pathway.
Caption: Apoptotic pathway induced by Macranthoside B.
Experimental Workflow for In Vitro Activity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like this compound for its antimicrobial and anticancer activities.
Caption: In vitro screening workflow for this compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. protocols.io [protocols.io]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Broth microdilution susceptibility testing. [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of Cellular Responses to Macranthoside A: A Proteomic and Metabolomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular effects of Macranthoside A, focusing on proteomic and metabolomic changes. Due to the limited direct research on this compound, this document leverages findings from studies on the structurally similar and closely related compound, Macranthoside B, to infer potential mechanisms and cellular responses. The information presented is intended to guide future research and drug development efforts.
Executive Summary
Macranthoside B, a triterpenoid saponin analogous to this compound, has demonstrated significant anti-cancer activity in various cell lines. The primary mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways and the induction of oxidative stress. This guide synthesizes the available data to compare the cellular state of cancer cells before and after treatment, highlighting changes in protein expression, signaling pathway activation, and overall cell viability.
Comparative Data on Cellular Effects
The following table summarizes the observed effects of Macranthoside B treatment on cancer cell lines, providing a basis for comparison against untreated or control cells.
| Metric | Cell Line(s) | Observation in Treated Cells | Implication |
| Cell Viability | HeLa, MCF7, U87, A549, HepG2 | Dose-dependent decrease in cell viability. | Potent cytotoxic effects against various cancer types. |
| Apoptosis | HeLa | Significant increase in the sub-G1 cell population, indicative of apoptosis. | Induction of programmed cell death. |
| Protein Expression | HeLa | Downregulation of anti-apoptotic protein Bcl-xL and DNA methyltransferase-associated protein UHRF1. | Promotion of apoptosis and potential alteration of epigenetic regulation. |
| Oxidative Stress | HeLa | Downregulation of antioxidant enzymes Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 1 (GPx1). | Increased intracellular Reactive Oxygen Species (ROS), contributing to apoptosis. |
| Signaling Pathway Modulation | HeLa | Decreased phosphorylation of PDK1 and Akt. | Inhibition of the pro-survival PI3K/Akt signaling pathway. |
Experimental Methodologies
The insights into Macranthoside B's mechanism of action were derived from a series of well-established experimental protocols.
1. Cell Culture and Treatment:
-
Cell Lines: A panel of human cancer cell lines, including HeLa (cervical), MCF7 (breast), U87 (glioblastoma), A549 (lung), and HepG2 (liver), were utilized.
-
Culture Conditions: Cells were maintained in standard cell culture media supplemented with fetal bovine serum and antibiotics in a controlled environment (37°C, 5% CO₂).
-
Treatment Protocol: Cells were exposed to varying concentrations of Macranthoside B for a predetermined period, typically 24 hours, to assess its biological effects.
2. Cell Viability Assessment:
-
Methodology: Cell viability was quantified using colorimetric assays, such as the MTT assay, which measures the metabolic activity of living cells.
3. Apoptosis Detection:
-
Methodology: The induction of apoptosis was confirmed by flow cytometric analysis of the cell cycle, specifically quantifying the increase in the sub-G1 cell population.
4. Protein Expression and Phosphorylation Analysis:
-
Methodology: Western blotting was employed to measure the relative abundance of total and phosphorylated forms of key proteins. This technique involves the separation of proteins by size, transfer to a membrane, and detection using specific antibodies.
Visualizing the Mechanism of Action
To facilitate a clearer understanding of the molecular events triggered by Macranthoside B, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.
Caption: Inhibition of the PI3K/Akt survival pathway by Macranthoside B.
Caption: A conceptual workflow for comparative analysis.
Future Directions
The findings on Macranthoside B strongly suggest that this compound may operate through similar mechanisms. To build upon this knowledge, future research should prioritize comprehensive proteomic and metabolomic profiling of cells treated with this compound. Techniques such as mass spectrometry-based proteomics (e.g., TMT or label-free quantification) and metabolomics would provide a global, unbiased view of the cellular perturbations induced by this compound. This will be crucial for identifying the full spectrum of its targets, understanding its polypharmacological effects, and discovering novel biomarkers for its efficacy.
Safety Operating Guide
Navigating the Safe Disposal of Macranthoside A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Macranthoside A, a triterpene glycoside, requires careful consideration for its disposal to minimize environmental impact and adhere to safety protocols. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for saponin compounds.
Immediate Safety and Handling Protocols
Before proceeding with disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the general guidelines for handling saponin compounds should be followed.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this compound down the drain, as saponins can be harmful to aquatic life.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, methanol) followed by a thorough wash with soap and water.[1]
-
Collect all decontamination materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Minimizing Environmental Impact
In line with sustainable laboratory practices, consider the following to minimize the environmental impact of working with this compound:
-
Solvent Recycling: If this compound is used in a solution, consider methods for recycling the solvents where feasible, such as distillation, to reduce solvent waste.[1]
-
Waste Minimization: Plan experiments to use the minimum amount of this compound necessary to achieve the desired scientific outcome.
-
Green Chemistry: Where possible, explore the use of more environmentally friendly solvents in your experimental protocols.[1]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and compliant disposal information.
References
Personal protective equipment for handling Macranthoside A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, use, and disposal of Macranthoside A, a triterpenoid glycoside with antimicrobial and cytotoxic properties. All personnel must review and understand this information before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately upon contamination. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and dust. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Safe Handling and Operational Plan
Adherence to the following procedures is critical to ensure personnel safety and prevent contamination.
Engineering Controls
-
Primary Containment: A certified chemical fume hood is the primary engineering control for handling this compound.
-
Ventilation: Ensure adequate ventilation in the laboratory.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: To handle the solid compound, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated spatula. Avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
Spill Management: In case of a small spill, decontaminate the area using a suitable laboratory disinfectant. For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, bench paper, weigh paper, and pipette tips. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and contaminated solvents. |
| Sharps | Sharps Container | Includes needles and blades used in any procedure involving this compound. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of this compound, based on standard laboratory methods for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to the desired concentrations and add to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol provides a general method for assessing the antimicrobial properties of this compound against a bacterial strain.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathway and Workflow Diagrams
The precise signaling pathway of this compound has not been fully elucidated. However, based on studies of the structurally similar triterpenoid glycoside, Macranthoside B, a plausible mechanism of action involves the induction of apoptosis through the mitochondrial pathway and modulation of the PI3K/Akt signaling pathway.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for in vitro bioassays.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
